molecular formula C11H10ClNO B1362589 7-Chloro-2,8-dimethylquinolin-4-ol CAS No. 21629-48-1

7-Chloro-2,8-dimethylquinolin-4-ol

Cat. No.: B1362589
CAS No.: 21629-48-1
M. Wt: 207.65 g/mol
InChI Key: LOJPYUFGOCWEHF-UHFFFAOYSA-N
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Description

7-Chloro-2,8-dimethylquinolin-4-ol is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 366127. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-2,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJPYUFGOCWEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320906
Record name 7-Chloro-2,8-dimethylquinolin-4(1H)-one
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21629-48-1
Record name 21629-48-1
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Record name 7-Chloro-2,8-dimethylquinolin-4(1H)-one
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Foundational & Exploratory

A Technical Guide to Elucidating the Mechanism of Action of 7-Chloro-2,8-dimethylquinolin-4-ol: A Case Study in Autophagy Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide presents a comprehensive, field-proven strategic workflow to elucidate the mechanism of action for a novel derivative, 7-Chloro-2,8-dimethylquinolin-4-ol. While specific mechanistic data for this compound is not yet publicly available, its structural motifs suggest potential activity as a modulator of critical cellular pathways. We therefore use this molecule as a lead candidate to detail a best-practice approach for its characterization, from initial phenotypic discovery through to precise target identification and validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecules. The primary focus of this illustrative workflow will be the investigation of the compound's potential role in modulating autophagy, a key cellular homeostasis process implicated in numerous diseases.[1]

Part 1: Phenotypic Discovery: Identifying a Cellular Fingerprint

The journey to understanding a compound's mechanism of action begins with a broad, unbiased assessment of its effect on cellular behavior. Phenotypic screening provides a powerful, target-agnostic approach to identify a compound's primary biological activity, which then guides all subsequent mechanistic investigations.[2] Given the known roles of quinoline derivatives in modulating intracellular vesicle trafficking, a high-content screen (HCS) focused on autophagy is a logical starting point.

Rationale for an Autophagy-Focused High-Content Screen

Autophagy is a fundamental catabolic process where cells degrade and recycle their own components to maintain homeostasis.[1] Its dysregulation is linked to cancer, neurodegeneration, and infectious diseases, making it a prime target for therapeutic intervention.[1][3] An image-based HCS using fluorescently tagged autophagy markers, such as Microtubule-associated protein 1A/1B-light chain 3 (LC3), provides a robust and quantifiable readout of autophagic activity.[4][5] Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the membranes of nascent autophagosomes, appearing as distinct puncta under a microscope.[3]

Experimental Protocol 1: GFP-LC3 Puncta Formation Assay
  • Cell Seeding: Plate HeLa cells stably expressing GFP-LC3 in 96-well, clear-bottom imaging plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (hereafter "Cmpd-X") in DMSO. Add the compound to the cell plates to achieve final concentrations ranging from 10 nM to 100 µM. Include vehicle (DMSO) as a negative control, Rapamycin (an mTOR inhibitor and autophagy inducer) as a positive control, and Chloroquine (a late-stage autophagy inhibitor that causes puncta accumulation) as a reference control.[4]

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

  • Cell Staining & Fixation:

    • Wash cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Stain cell nuclei with Hoechst 33342 dye for 10 minutes.

    • Wash three times with PBS.

  • Imaging: Acquire images using a high-content automated microscope, capturing both the GFP (LC3) and DAPI (nuclei) channels.

  • Image Analysis: Utilize an automated image analysis software to identify individual cells (based on nuclear stain) and quantify the number, size, and intensity of GFP-LC3 puncta per cell.

Data Presentation: Hypothetical HCS Results
CompoundConcentrationMean GFP-LC3 Puncta per CellZ-Score vs. VehicleNotes
Vehicle (DMSO)0.1%5.2 ± 1.10Baseline autophagy
Rapamycin200 nM25.8 ± 4.5> 3Positive Control (Inducer)
Chloroquine50 µM35.1 ± 5.2> 3Positive Control (Inhibitor)
Cmpd-X 5 µM 31.5 ± 4.8 > 3 Potent "Hit" Compound

Visualization: High-Content Screening Workflow

HCS_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_process Imaging Preparation cluster_acq Data Acquisition & Analysis seed Seed GFP-LC3 HeLa Cells adhere 24h Adhesion seed->adhere compound Add Cmpd-X & Controls adhere->compound incubate 24h Incubation compound->incubate fix Fix & Stain Nuclei incubate->fix image Automated Microscopy fix->image analyze Quantify Puncta/Cell image->analyze

Caption: Workflow for the primary high-content screen.

Part 2: Differentiating Mechanism: Autophagy Induction vs. Lysosomal Blockade

The primary screen revealed that Cmpd-X increases LC3 puncta, a phenotype shared by both autophagy inducers and compounds that block the final degradation step (autophagosome-lysosome fusion).[3][4] To determine the true mechanism, we must measure autophagic flux —the complete process of autophagosome formation, fusion with lysosomes, and degradation.

Rationale for Tandem Fluorescent LC3 Assay

This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3). GFP fluorescence is quenched in the acidic environment of the autolysosome, while the acid-stable mCherry continues to fluoresce.

  • Autophagy Inducers: Increase both yellow (GFP+mCherry) autophagosomes and red-only (mCherry) autolysosomes.

  • Fusion/Lysosome Inhibitors (e.g., Chloroquine): Cause an accumulation of yellow autophagosomes only, as the quenching of GFP fails to occur.

Experimental Protocol 2: Autophagic Flux Assay
  • Cell Transfection & Seeding: Transfect HeLa cells with the mCherry-GFP-LC3 plasmid. After 24 hours, seed the cells into imaging plates as described in Protocol 1.

  • Compound Treatment: Treat cells with Cmpd-X (at its EC₅₀ from the primary screen), vehicle, Rapamycin, and Chloroquine for 6 hours.

  • Imaging: Acquire images in both the GFP and mCherry channels using a confocal or high-content microscope.

  • Analysis:

    • Quantify the number of yellow puncta (colocalization of GFP and mCherry signals), representing autophagosomes.

    • Quantify the number of red-only puncta (mCherry signal without corresponding GFP), representing autolysosomes.

    • An increase in both yellow and red puncta indicates enhanced flux (induction). An increase in yellow puncta only indicates a blockade.

Visualization: Principle of the Autophagic Flux Assay

Autophagic_Flux cluster_pathway Cellular Pathway cluster_reporter mCherry-GFP-LC3 Reporter Phagophore Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3 Lipidation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion AP_Rep Yellow Puncta (GFP + mCherry) pH Neutral Autophagosome->AP_Rep Lysosome Lysosome Lysosome->Autolysosome AL_Rep Red Puncta (mCherry only) pH Acidic Autolysosome->AL_Rep Autophagy_Initiation ULK1 ULK1 Complex (Active) VPS34_C1 Vps34 Complex I (Beclin-1, Atg14L) ULK1->VPS34_C1 Activates PI3P PtdIns(3)P VPS34_C1->PI3P Phosphorylates PI PI PI->VPS34_C1 WIPIs WIPI Proteins PI3P->WIPIs Recruits Membrane Phagophore Membrane WIPIs->Membrane Docks to CmpdX Cmpd-X CmpdX->VPS34_C1

References

Spectroscopic Data of 7-Chloro-2,8-dimethylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-2,8-dimethylquinolin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere listing of spectral features, this guide offers insights into the experimental methodologies and the rationale behind the interpretation of the spectroscopic data, providing a holistic understanding of the molecule's structural characterization.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents. A thorough structural elucidation of novel quinoline derivatives is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide will present a predictive analysis of the spectroscopic data for this compound, based on established principles and data from analogous compounds.

Molecular Structure and Analysis Workflow

The structural analysis of this compound involves a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecular structure.

cluster_0 Spectroscopic Analysis Workflow Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Connectivity IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation Data_Interpretation Integrated Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmed Data_Interpretation->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups.

Predicted ¹H NMR Data
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 11.5 - 12.5Broad Singlet1HOH
2~ 7.8 - 8.0Doublet1HH5
3~ 7.3 - 7.5Doublet1HH6
4~ 6.5 - 6.7Singlet1HH3
5~ 2.6 - 2.8Singlet3H2-CH₃
6~ 2.4 - 2.6Singlet3H8-CH₃

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1][2][3][4] The choice of solvent is critical; DMSO-d₆ is often preferred for quinolinol derivatives due to its ability to dissolve polar compounds and to observe exchangeable protons like the hydroxyl proton.

  • Instrument Setup: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).[4]

    • Integrate the signals to determine the relative number of protons.

Interpretation of the Predicted ¹H NMR Spectrum
  • Hydroxyl Proton (OH): The broad singlet at a downfield chemical shift (around 11.5-12.5 ppm) is characteristic of a hydroxyl group proton involved in hydrogen bonding, likely with the quinoline nitrogen or the solvent. Its broadness is due to chemical exchange.

  • Aromatic Protons (H5, H6, H3): The aromatic protons on the quinoline ring are expected to appear in the range of 6.5-8.0 ppm. The specific substitution pattern dictates their multiplicities. H5 and H6 are predicted to be doublets due to coupling with each other. The H3 proton is expected to be a singlet as it has no adjacent protons.

  • Methyl Protons (2-CH₃ and 8-CH₃): The two methyl groups are in different chemical environments and are therefore expected to give rise to two distinct singlet signals in the upfield region (around 2.4-2.8 ppm). The singlet nature is due to the absence of adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data
SignalPredicted Chemical Shift (δ, ppm)Assignment
1~ 175 - 180C4
2~ 150 - 155C2
3~ 145 - 150C8a
4~ 135 - 140C7
5~ 125 - 130C5
6~ 120 - 125C4a
7~ 118 - 122C6
8~ 115 - 120C8
9~ 100 - 105C3
10~ 20 - 252-CH₃
11~ 15 - 208-CH₃

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR acquisition.

  • Instrument Setup: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the deuterated solvent signal as a reference (e.g., the central line of the DMSO-d₆ septet at 39.52 ppm).[4]

Interpretation of the Predicted ¹³C NMR Spectrum
  • Quaternary Carbons (C4, C2, C8a, C7, C4a, C8): The carbon atoms that are not directly bonded to any hydrogen atoms will appear as singlets in a proton-coupled ¹³C NMR spectrum and are typically identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The C4 carbon, being part of a carbonyl-like system in the quinolin-4-ol tautomer, is expected at the most downfield position. The C2 carbon, bonded to the nitrogen and a methyl group, will also be significantly downfield. The carbon bearing the chlorine atom (C7) will have its chemical shift influenced by the electronegativity of the halogen.

  • CH Carbons (C5, C6, C3): The aromatic methine carbons will appear in the typical aromatic region. Their specific chemical shifts are influenced by the electronic effects of the substituents.

  • Methyl Carbons (2-CH₃ and 8-CH₃): The two methyl carbons are expected to resonate in the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3000BroadO-H stretch (hydrogen-bonded)
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch (methyl)
~ 1640 - 1600StrongC=O stretch (from quinolone tautomer) / C=C and C=N ring stretching
~ 1600 - 1450Medium-StrongAromatic C=C stretching
~ 1100 - 1000MediumC-O stretch
~ 850 - 750StrongC-Cl stretch
Experimental Protocol: IR Spectroscopy (Solid Sample)
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of this compound (5-10 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5][6]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5][6]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the Predicted IR Spectrum
  • O-H Stretch: A broad absorption band in the region of 3300-3000 cm⁻¹ is a strong indication of the presence of a hydroxyl group involved in hydrogen bonding.

  • C-H Stretches: Absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic ring, while those in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the methyl groups.

  • C=O/C=C/C=N Stretches: The strong band around 1640-1600 cm⁻¹ is likely due to a combination of the C=O stretching vibration of the quinolone tautomer and the C=C and C=N stretching vibrations of the quinoline ring system.

  • C-Cl Stretch: The presence of a carbon-chlorine bond is indicated by a strong absorption in the fingerprint region, typically between 850 and 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Relative IntensityAssignment
207/209High[M]⁺ (Molecular ion peak, with 3:1 ratio for ³⁵Cl/³⁷Cl isotopes)
192/194Medium[M - CH₃]⁺
179/181Medium[M - CO]⁺
164Medium[M - CO - CH₃]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 207, corresponding to the molecular weight of this compound with the ³⁵Cl isotope. A smaller peak at m/z 209, with approximately one-third the intensity, is expected due to the natural abundance of the ³⁷Cl isotope.[7][8][9] This isotopic pattern is a clear indicator of the presence of one chlorine atom.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for quinoline derivatives include the loss of small, stable molecules or radicals. The loss of a methyl group ([M - CH₃]⁺) would result in a peak at m/z 192/194. The loss of carbon monoxide ([M - CO]⁺) from the quinolone tautomer is also a plausible fragmentation pathway, leading to a peak at m/z 179/181.[7][8][9]

Conclusion

The predicted spectroscopic data for this compound, derived from the analysis of analogous structures and fundamental spectroscopic principles, provides a robust framework for the structural elucidation of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers complementary information that, when integrated, can lead to an unambiguous confirmation of the molecular structure. The experimental protocols outlined in this guide provide a practical basis for the acquisition of high-quality spectroscopic data. This comprehensive approach is essential for advancing the research and development of novel quinoline-based compounds.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of 7-Chloro-2,8-dimethylquinolin-4-ol, a substituted quinoline derivative of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds and established pharmaceutical testing guidelines to offer a robust framework for its characterization. We will delve into the theoretical underpinnings of solubility and stability, present detailed experimental protocols, and discuss the analytical techniques required for accurate quantification. This guide is intended to be a practical resource for researchers engaged in the physicochemical evaluation of novel quinoline-based compounds.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its bioavailability, formulation development, and overall therapeutic potential.[3]

Compound Profile:

PropertyValueSource
IUPAC Name This compound-
CAS Number 21629-48-1[3]
Molecular Formula C₁₁H₁₀ClNO[3]
Molecular Weight 207.66 g/mol [3]
Physical Form Solid[3]

The structure of this compound, with its quinolin-4-ol core, suggests a tautomeric relationship with 7-chloro-2,8-dimethyl-1H-quinolin-4-one. The presence of the chloro and methyl substituents on the benzene ring, and a methyl group on the pyridine ring, will influence its electronic distribution, lipophilicity, and ultimately, its solubility and stability profile.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that affects its absorption and bioavailability.[4] Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1] The solubility of quinoline derivatives is highly dependent on pH.[5]

Predicted Solubility Profile

Based on the structure of this compound, we can predict its general solubility behavior:

  • Aqueous Solubility: Due to the presence of the polar hydroxyl group and the nitrogen atom in the quinoline ring, some aqueous solubility is expected. However, the hydrophobic chlorine atom and methyl groups will limit its solubility in water. The solubility will be significantly influenced by the pH of the medium.

  • Organic Solvent Solubility: Like many quinoline derivatives, it is expected to be soluble in various organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO).[6][7]

Experimental Protocol for Solubility Assessment

A systematic approach to determining the solubility of this compound involves a series of tests in different solvents.[8][9][10]

Objective: To determine the qualitative and quantitative solubility of this compound in a range of aqueous and organic solvents.

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow for Solubility Determination:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation prep Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base ox Oxidation (e.g., 3% H2O2, RT) prep->ox thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis interpret Identify Degradants and Determine Degradation Pathways analysis->interpret

References

Methodological & Application

Application Note & Experimental Protocol: Synthesis and Characterization of 7-Chloro-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis and characterization of 7-Chloro-2,8-dimethylquinolin-4-ol, a substituted quinolin-4-one. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] This protocol details a robust synthetic route based on the Gould-Jacobs reaction, a classic and reliable method for the preparation of 4-hydroxyquinoline derivatives.[3][4][5] The application note elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and outlines the necessary analytical techniques for the structural confirmation of the target compound.

Introduction: The Significance of the Quinolin-4-one Moiety

Quinolin-4-ones and their tautomeric forms, 4-hydroxyquinolines, are heterocyclic compounds of significant interest in drug discovery.[2] Their planar structure allows for effective intercalation with DNA and interaction with various enzymatic targets. The substituent pattern on the quinoline ring system profoundly influences the molecule's biological activity, making the development of specific synthetic protocols for novel derivatives a crucial endeavor. This compound incorporates a chlorine atom at the 7-position and two methyl groups at the 2- and 8-positions, respectively. These features are expected to modulate the compound's lipophilicity, electronic properties, and steric profile, potentially leading to novel pharmacological activities.

The synthetic strategy outlined herein employs the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with a malonic ester derivative, followed by thermal cyclization, saponification, and decarboxylation.[1][3][5][6] This method is particularly advantageous for its reliability and adaptability to a wide range of substituted anilines.

Reaction Mechanism and Pathway

The synthesis of this compound via the Gould-Jacobs reaction proceeds through several distinct steps:

  • Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 3-chloro-2,6-dimethylaniline on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield an intermediate, diethyl 2-(((3-chloro-2,6-dimethylphenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures.[1] This step forms the quinoline ring system and results in the formation of ethyl 7-chloro-4-hydroxy-2,8-dimethylquinoline-3-carboxylate. This high-energy step can be facilitated by conventional heating in a high-boiling solvent or through microwave irradiation.[1]

  • Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as sodium hydroxide.

  • Decarboxylation: The final step involves the removal of the carboxyl group by heating, yielding the desired product, this compound.

The overall reaction pathway is depicted in the following diagram:

Gould_Jacobs_Reaction Reactant1 3-Chloro-2,6-dimethylaniline Intermediate1 Condensation Intermediate Reactant1->Intermediate1 Condensation (-EtOH) Reactant2 Diethyl ethoxymethylenemalonate Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate (Ethyl 7-chloro-4-hydroxy-2,8-dimethylquinoline-3-carboxylate) Intermediate1->Intermediate2 Thermal Cyclization (High T, e.g., >250°C) (-EtOH) Intermediate3 Carboxylic Acid Intermediate Intermediate2->Intermediate3 Saponification (e.g., NaOH, H₂O) Product This compound Intermediate3->Product Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides two detailed protocols for the synthesis of this compound: a conventional high-temperature method and a microwave-assisted method.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Chloro-2,6-dimethylaniline≥98%Sigma-Aldrich
Diethyl ethoxymethylenemalonate≥98%Sigma-Aldrich
Diphenyl ether≥99%Sigma-Aldrich
Sodium hydroxide (NaOH)Reagent gradeFisher Scientific
Hydrochloric acid (HCl), concentratedReagent gradeFisher Scientific
Ethanol (EtOH), absoluteACS gradeVWR Chemicals
Ethyl acetate (EtOAc)ACS gradeVWR Chemicals
HexanesACS gradeVWR Chemicals
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeFisher Scientific

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Diphenyl ether is a high-boiling, viscous liquid and should be handled with care at elevated temperatures.

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Step 1: Condensation

  • In a 100 mL round-bottom flask, combine 3-chloro-2,6-dimethylaniline (1.56 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).

  • Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude anilidomethylenemalonate intermediate is a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization, Saponification, and Decarboxylation

  • To the flask containing the crude intermediate, add diphenyl ether (20 mL).

  • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to below 100 °C and cautiously add a solution of sodium hydroxide (2.4 g, 60 mmol) in water (10 mL).

  • Reheat the mixture to reflux for 1 hour to effect saponification.

  • Cool the biphasic mixture and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove the diphenyl ether.

  • Transfer the aqueous layer to a beaker and carefully acidify with concentrated HCl to pH 2-3.

  • Heat the acidified solution to boiling for 1-2 hours to induce decarboxylation.

  • Cool the solution in an ice bath. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude this compound.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times.

  • In a 10 mL microwave reaction vial, combine 3-chloro-2,6-dimethylaniline (0.31 g, 2 mmol) and diethyl ethoxymethylenemalonate (0.43 g, 2 mmol).

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for 10 minutes.

  • To the resulting intermediate, add diphenyl ether (4 mL).

  • Heat the mixture in the microwave reactor at 220 °C for 15 minutes.

  • Follow the workup procedure as described in Protocol 1, Step 2 (steps 3-9), adjusting the volumes of reagents accordingly.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point indicates high purity.
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring, the two methyl groups, and the hydroxyl proton. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.[2][7]
¹³C NMR Resonances for all carbon atoms in the molecule, including the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the quinolin-4-one tautomer.[2][7]
Mass Spectrometry The molecular ion peak ([M]+) corresponding to the molecular weight of the compound (C₁₁H₁₀ClNO). The isotopic pattern of chlorine (approximately 3:1 ratio for [M]+ and [M+2]+) should be observed.
FT-IR Characteristic absorption bands for O-H stretching (broad), C=O stretching (of the quinolin-4-one tautomer), C=C and C=N stretching in the aromatic ring, and C-Cl stretching.
Purity (HPLC) A single major peak indicating high purity of the final compound.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Start Combine 3-chloro-2,6-dimethylaniline and diethyl ethoxymethylenemalonate Condensation Heat (120-130°C or Microwave) Start->Condensation Cyclization Add Diphenyl Ether and Heat (>250°C or Microwave) Condensation->Cyclization Workup Saponification (NaOH) Decarboxylation (HCl, Heat) Cyclization->Workup Crude_Product Crude this compound Workup->Crude_Product Recrystallization Recrystallize from Ethanol/Water Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis NMR (¹H, ¹³C) Mass Spectrometry FT-IR Melting Point HPLC Pure_Product->Analysis

Caption: A summary of the experimental workflow from synthesis to characterization.

Conclusion

This application note provides a detailed and reliable experimental protocol for the synthesis of this compound using the Gould-Jacobs reaction. The outlined procedures, including both conventional and microwave-assisted methods, offer flexibility for researchers. The successful synthesis and characterization of this novel quinolin-4-one derivative will enable further investigation into its potential biological activities and applications in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Evaluation of 7-Chloro-2,8-dimethylquinolin-4-ol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the investigation of the anticancer properties of 7-Chloro-2,8-dimethylquinolin-4-ol, a representative member of the promising 7-chloroquinoline class of compounds. While the broader family of 7-chloroquinolines has demonstrated significant potential in cancer research, this guide will utilize this compound as a model compound to detail robust methodologies for assessing its efficacy in various cancer cell lines. The protocols and insights provided herein are designed to be adaptable for the study of other quinoline derivatives.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of pharmacological activities, including anticancer properties.[1][2] The 7-chloroquinoline core, in particular, has been the subject of extensive research, with various derivatives showing potent cytotoxic and pro-apoptotic effects across a spectrum of cancer cell lines.[3][4][5][6] These compounds are thought to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of DNA and RNA synthesis, and modulation of key signaling pathways.[3][7]

This guide will walk you through a logical, field-proven workflow for characterizing the anticancer activity of this compound, from initial cytotoxicity screening to a deeper mechanistic investigation.

I. Preliminary Assessment: Cell Viability and Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[8][9] This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9][10]

Protocol 1: MTT Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[11]

  • Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[11] Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

Cancer Cell LineThis compound IC50 (µM) after 48h
MCF-7 (Breast)Hypothetical Value
A549 (Lung)Hypothetical Value
HCT116 (Colon)Hypothetical Value

II. Mechanistic Insight: Induction of Apoptosis

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[12][13] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][14]

The Principle of Annexin V/PI Staining

In healthy cells, a phospholipid called phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[12] During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, the membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[12]

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol details the steps for quantifying apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cells treated with this compound (at its IC50 concentration) and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating the cells for the desired time (e.g., 24 or 48 hours), collect both the floating (apoptotic) and adherent cells. For adherent cells, use a gentle cell dissociation solution or trypsin.[12]

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within one hour). Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
This compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value

III. Delving Deeper: Investigating Molecular Mechanisms

To understand how this compound induces apoptosis, it is crucial to investigate its effects on key signaling pathways involved in cell survival and death. Western blotting is a powerful technique to analyze the expression levels of specific proteins.[15] Based on studies of related quinoline derivatives, potential targets for investigation include proteins involved in the p53 pathway and the intrinsic apoptosis pathway, such as Bcl-2 family proteins and caspases.[5][16][17]

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol provides a general framework for assessing changes in the expression of key apoptotic proteins following treatment with this compound.

Materials:

  • Cancer cells treated with this compound and vehicle control.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[19]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20) and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[19]

  • Analysis: Analyze the band intensities relative to the loading control to determine the changes in protein expression.

Expected Outcomes:

  • An increase in the expression of pro-apoptotic proteins like Bax and cleaved Caspase-3.

  • A decrease in the expression of anti-apoptotic proteins like Bcl-2.

  • Cleavage of PARP, a substrate of activated caspases, is a hallmark of apoptosis.

Visualizing the Workflow and Potential Mechanism

To provide a clear overview of the experimental process and a hypothetical mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Culture mtt Protocol 1: MTT Cell Viability Assay cell_culture->mtt flow Protocol 2: Apoptosis Analysis (Flow Cytometry) cell_culture->flow wb Protocol 3: Western Blotting cell_culture->wb compound_prep Prepare this compound compound_prep->mtt compound_prep->flow compound_prep->wb ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis flow->apoptosis_quant protein_exp Analyze Protein Expression wb->protein_exp mechanism Elucidate Mechanism of Action ic50->mechanism apoptosis_quant->mechanism protein_exp->mechanism

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Apoptosis_Pathway compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

IV. Concluding Remarks and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of the anticancer properties of this compound and other related quinoline derivatives. The data generated from these experiments will offer valuable insights into the compound's potency, its ability to induce apoptosis, and the underlying molecular mechanisms.

Further investigations could explore:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

  • Combination Therapies: To investigate potential synergistic effects when combined with existing chemotherapeutic agents.

By following these detailed application notes and protocols, researchers can systematically and effectively evaluate the potential of novel quinoline derivatives as promising candidates for cancer therapy.

References

Application Notes and Protocols for Assessing the Antiproliferative Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Antiproliferative Assays in Drug Discovery

The ability to inhibit cell proliferation is a hallmark of many therapeutic agents, particularly in the field of oncology. The journey of a novel compound from initial discovery to a potential clinical candidate is a long and arduous one, with early-stage in vitro screening playing a pivotal role in identifying promising leads.[1][2] Assays that accurately and reliably measure the antiproliferative effects of these compounds are therefore fundamental tools in the drug discovery and development pipeline.[1][3] They provide the initial go/no-go decisions, help in determining the potency (e.g., IC50 values) of a compound, and offer insights into its mechanism of action.[3][4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying principles of commonly used antiproliferative assays, the rationale behind experimental choices, and the inherent strengths and limitations of each method. Our goal is to equip you with the knowledge to select the most appropriate assay for your specific research question and to generate robust, reproducible, and meaningful data.

I. Foundational Assays: Measuring Metabolic Activity as an Indicator of Cell Viability

A prevalent and widely adopted strategy to assess cell proliferation is to measure the metabolic activity of the cell population. The underlying principle is that viable, proliferating cells are metabolically active, whereas dead or dying cells lose this activity.[5] Several assays leverage this principle, primarily through the enzymatic reduction of a substrate into a colored or luminescent product.

A. The Tetrazolium Salt-Based Assays: A Comparative Overview

Tetrazolium salts are a class of compounds that are reduced by metabolically active cells, primarily by NAD(P)H-dependent oxidoreductase enzymes, to produce a colored formazan product.[6] The intensity of the color is directly proportional to the number of viable cells.[7]

The MTT assay is a classic, cost-effective, and widely used colorimetric assay for assessing cell viability and proliferation.[5]

  • Principle of the MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. This formazan must then be solubilized with a detergent (e.g., DMSO, isopropanol) before the absorbance can be measured.

  • Experimental Workflow: dot graph MTT_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    A [label="Seed cells in a 96-well plate"]; B [label="Treat with novel compound"]; C [label="Incubate for desired duration"]; D [label="Add MTT reagent"]; E [label="Incubate for 2-4 hours"]; F [label="Solubilize formazan crystals"]; G [label="Measure absorbance (570 nm)"];

    A -> B -> C -> D -> E -> F -> G; }

    Caption: MTT Assay Workflow.

  • Detailed Protocol for MTT Assay:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter a logarithmic growth phase (typically 24 hours).[7]

    • Compound Treatment: Treat cells with serial dilutions of the novel compound. Include appropriate controls (vehicle control, untreated control).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

The XTT assay was developed to overcome a key limitation of the MTT assay.

  • Principle of the XTT Assay: Similar to MTT, XTT is reduced by mitochondrial enzymes in metabolically active cells. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[9][10] This simplifies the protocol and can improve assay reliability.[9]

  • Advantages over MTT: The primary advantage of the XTT assay is its streamlined procedure due to the water-soluble formazan product.[9] It is also reported to have higher sensitivity and a wider dynamic range compared to the MTT assay.[11]

The MTS assay is another second-generation tetrazolium salt-based assay with improved characteristics.

  • Principle of the MTS Assay: In the presence of an electron coupling reagent (phenazine methosulfate - PMS), the MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in cell culture media.[8][12]

  • Protocol for MTS Assay:

    • Prepare cells and test compounds in a 96-well plate.

    • Incubate for the desired period of exposure.

    • Add 20 µL of the combined MTS/PES solution to each well.[13]

    • Incubate for 1 to 4 hours at 37°C.[13]

    • Record the absorbance at 490-500 nm.[8]

The WST-1 assay is another popular choice for its convenience and sensitivity.

  • Principle of the WST-1 Assay: WST-1 is a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to produce a soluble formazan.[14][15] The amount of formazan dye formed is directly proportional to the number of metabolically active cells.[15]

  • Protocol for WST-1 Assay:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • Add 10 µL of WST-1 reagent directly to each well.

    • Incubate for 0.5-4 hours at 37°C.[14]

    • Gently shake the plate and measure the absorbance between 420 and 480 nm.[14]

Assay Principle Formazan Product Solubilization Step Required? Advantages Disadvantages
MTT Enzymatic reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases.InsolubleYesCost-effective, well-established.[5]Requires a solubilization step, which can introduce variability.[10]
XTT Enzymatic reduction of yellow tetrazolium salt to orange formazan.[11]Water-solubleNoMore sensitive and has a higher dynamic range than MTT, simpler protocol.[9][11]More expensive than MTT.
MTS Reduction of MTS tetrazolium to a soluble formazan in the presence of an electron coupling reagent.[8][12]Water-solubleNoHomogeneous assay, no solubilization needed.[16]Can be affected by changes in cellular redox potential.
WST-1 Cleavage of water-soluble tetrazolium salt to a soluble formazan by mitochondrial dehydrogenases.[14][15]Water-solubleNoHigh sensitivity, simple add-and-measure format.[14]Can be influenced by culture medium pH.

II. Measuring DNA Synthesis: A Direct Assessment of Proliferation

While metabolic assays are excellent indicators of cell viability, they are an indirect measure of cell proliferation. Assays that directly measure DNA synthesis provide a more focused assessment of the antiproliferative effects of a compound.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

The BrdU assay is a widely used method to directly quantify cell proliferation.

  • Principle of the BrdU Assay: BrdU is a synthetic analog of thymidine. During the S-phase of the cell cycle, proliferating cells will incorporate BrdU into their newly synthesized DNA.[17][18] This incorporated BrdU can then be detected using a specific anti-BrdU antibody.[17]

  • Experimental Workflow: dot graph BrdU_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    A [label="Seed and treat cells"]; B [label="Add BrdU labeling solution"]; C [label="Incubate for 2-24 hours"]; D [label="Fix and denature DNA"]; E [label="Add anti-BrdU antibody"]; F [label="Add secondary antibody"]; G [label="Add substrate and measure signal"];

    A -> B -> C -> D -> E -> F -> G; }

    Caption: BrdU Assay Workflow.

  • Detailed Protocol for BrdU Assay (ELISA-based):

    • Cell Seeding and Treatment: Seed and treat cells with the novel compound in a 96-well plate.

    • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours, depending on the cell type's doubling time.

    • Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to the cells for 30 minutes at room temperature.[19]

    • Antibody Incubation: Wash the cells and add a diluted anti-BrdU antibody. Incubate for 1 hour at room temperature.[19]

    • Secondary Antibody: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.[19]

    • Substrate Addition: Wash the cells and add a TMB substrate. Incubate for 30 minutes.[19]

    • Signal Measurement: Add a stop solution and measure the absorbance at 450 nm.

III. Advanced and High-Throughput Methodologies

For more in-depth analysis and large-scale screening, more advanced techniques are employed.

A. ATP-Based Luminescent Assays: A Highly Sensitive Approach

The intracellular concentration of ATP is a key indicator of metabolically active, viable cells.[20]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous "add-mix-measure" assay that determines the number of viable cells in culture based on the quantification of ATP.[20][21] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[20] This method is known for its high sensitivity and is well-suited for high-throughput screening (HTS).[21][22]

  • Protocol for CellTiter-Glo® Assay:

    • Prepare opaque-walled multiwell plates with cells in culture medium.[23]

    • Treat with the test compound and incubate.

    • Equilibrate the plate to room temperature for approximately 30 minutes.[23]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[23]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[23]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

    • Record luminescence.

B. Label-Free, Real-Time Cell Proliferation Monitoring

Label-free methods offer the advantage of continuously monitoring cell proliferation over time without the need for dyes or labels that could potentially interfere with cell health.[24]

  • Impedance-Based Assays: These systems measure the change in electrical impedance as cells proliferate and cover the surface of microelectrodes integrated into the bottom of the culture wells. This provides a real-time, kinetic measurement of cell proliferation.[25]

  • High-Contrast Brightfield Imaging: Automated imaging systems can use high-contrast brightfield microscopy to directly count cells over time.[24][26] This method is non-invasive and allows for the quantitative analysis of cell growth kinetics.[24]

C. High-Content Screening (HCS) for Multiparametric Analysis

High-Content Screening combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters of individual cells.[27][28]

  • Principle of HCS: In the context of antiproliferative studies, HCS can provide much more than just a cell count. It can simultaneously assess parameters such as nuclear morphology, cell cycle status, and the expression of proliferation markers (e.g., Ki-67).[29] This multiparametric data provides a deeper understanding of the compound's cytostatic or cytotoxic effects.[27][29]

IV. Concluding Remarks and Future Perspectives

The choice of an antiproliferative assay is a critical decision in the drug discovery process and should be guided by the specific research question, the nature of the compound being tested, the cell type, and the desired throughput.[1][30] For initial high-throughput screening, cost-effective and robust methods like MTT or MTS are often employed. For more detailed mechanistic studies, assays that directly measure DNA synthesis, such as the BrdU assay, or multiparametric HCS approaches are more informative. The advent of label-free, real-time monitoring systems is revolutionizing how we study cell proliferation, providing dynamic insights into cellular responses to novel compounds. As technology continues to advance, we can expect the development of even more sensitive, accurate, and high-throughput methods for assessing antiproliferation, further accelerating the discovery of new and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 7-Chloro-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 7-Chloro-2,8-dimethylquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

The Synthetic Challenge: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline derivatives, including the target molecule this compound, is most commonly achieved through the Gould-Jacobs reaction.[1] This robust method, first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline core.[2][3] While effective, the reaction is known for its demanding conditions, particularly the high temperatures required for the intramolecular cyclization step, which can lead to yield loss and side-product formation.[4]

This guide will focus on a systematic approach to the Gould-Jacobs pathway, addressing common pitfalls and providing strategies for optimization.

Overall Reaction Scheme

The synthesis proceeds in four key stages starting from 3-chloro-2-methylaniline and diethyl ethoxymethylenemalonate (DEEM):

  • Condensation: Formation of the anilidomethylenemalonate intermediate.

  • Thermal Cyclization: High-temperature intramolecular reaction to form the quinoline ring.

  • Saponification: Hydrolysis of the ester group to a carboxylic acid.

  • Decarboxylation: Removal of the carboxyl group to yield the final product.

Gould_Jacobs_Reaction Reactants 3-Chloro-2-methylaniline + Diethyl Ethoxymethylenemalonate Intermediate1 Diethyl 2-((3-chloro-2-methylphenyl)amino)maleate (Condensation Intermediate) Reactants->Intermediate1 Condensation (Loss of EtOH) Intermediate2 Ethyl 7-chloro-4-hydroxy-2,8-dimethylquinoline-3-carboxylate (Cyclized Intermediate) Intermediate1->Intermediate2 Thermal Cyclization (High Temp, >250°C) Intermediate3 7-Chloro-4-hydroxy-2,8-dimethylquinoline-3-carboxylic acid Intermediate2->Intermediate3 Saponification (e.g., NaOH) Product This compound (Final Product) Intermediate3->Product Decarboxylation (Heat)

Caption: The Gould-Jacobs pathway for this compound synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My overall yield is consistently low (<40%). Which step is the most likely cause and how can I improve it?

A1: The most critical and often lowest-yielding step in the Gould-Jacobs reaction is the thermal cyclization .[4] This intramolecular electrocyclization requires very high temperatures, typically over 250 °C, to overcome the activation energy barrier.[2]

Primary Causes of Low Yield:

  • Insufficient Temperature: The reaction may not proceed to completion if the temperature is too low.

  • Thermal Decomposition: At these extreme temperatures, both the starting intermediate and the quinoline product can decompose, leading to charring and the formation of intractable side products.[4]

  • Inefficient Heat Transfer: In large-scale reactions, ensuring uniform heating throughout the reaction mixture is challenging.

Solutions & Optimization Strategies:

  • Solvent Selection: The choice of solvent is paramount. It must have a sufficiently high boiling point and be inert.

    • Diphenyl ether (b.p. 259 °C) or a eutectic mixture of diphenyl ether and biphenyl (Dowtherm A , b.p. ~257 °C) are the standard choices. Using a high-boiling solvent can significantly increase cyclization yields, in some cases up to 95%.[4]

    • Caution: These solvents are difficult to remove during workup (see Q3).

  • Temperature Control: Use a high-temperature thermometer and a well-controlled heating mantle or oil bath. Ensure the reaction mixture itself, not just the heating medium, reaches the target temperature.

  • Microwave Synthesis: Modern adaptations using microwave irradiation can dramatically improve this step. Microwaves provide rapid and uniform heating, which can reduce reaction times from hours to minutes and minimize the formation of degradation byproducts, thereby increasing yields.[2]

Q2: I'm observing significant side-product formation, potentially an isomer. How do I diagnose and prevent this?

A2: With an asymmetrically substituted aniline like 3-chloro-2-methylaniline, there is a risk of forming two different regioisomers. The cyclization can occur at either of the two positions ortho to the amine.[4]

  • Desired Cyclization (at C6 of the aniline): Forms the 7-Chloro-2,8-dimethylquinoline scaffold.

  • Undesired Cyclization (at C2 of the aniline): Would form a 5-Chloro-4-hydroxy-2,8-dimethylquinoline scaffold.

Controlling Regioselectivity:

  • Steric Hindrance: The methyl group at the C2 position of the aniline provides significant steric hindrance. This strongly disfavors cyclization at this position, meaning the desired 7-chloro isomer should be the major product.

  • Diagnosis: The most effective way to confirm the presence of isomers is through meticulous analysis of the crude product mixture using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure sample of the desired product should show a single set of characteristic peaks.

  • Mitigation: While steric hindrance provides good intrinsic selectivity, ensuring a clean condensation step is vital. Impurities in the anilidomethylenemalonate intermediate can sometimes lead to unexpected side reactions at high temperatures. Purify the intermediate by recrystallization or flash chromatography before proceeding to the cyclization if you suspect contamination.

Q3: The workup is messy. How can I efficiently remove the high-boiling solvent (diphenyl ether/Dowtherm A) from my product?

A3: This is a classic challenge with the Gould-Jacobs reaction.[4] Simple evaporation is not feasible.

Recommended Protocol:

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature. The product, being a solid, may begin to precipitate.

  • Precipitation with a Non-Polar Solvent: Add a large volume of a non-polar solvent in which the product is insoluble but the high-boiling solvent is soluble. Hexane or cyclohexane are excellent choices.[2] Stir the resulting slurry vigorously for 30-60 minutes to ensure the diphenyl ether is fully dissolved in the non-polar phase.

  • Filtration: Collect the precipitated crude product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of the same non-polar solvent to remove any residual high-boiling solvent.

  • Drying: Dry the product under vacuum.

Q4: My final product is colored and fails to meet purity specifications even after workup. What are the best purification techniques?

A4: Color in the final product often indicates the presence of thermal decomposition byproducts or residual impurities.

Purification Strategy:

  • Recrystallization: This is the most effective method for purifying the final this compound.

    • Solvent Screening: Test solubility in various common solvents. Good candidates for recrystallization are high-boiling polar solvents like ethanol, isopropanol, or dimethylformamide (DMF), potentially with the addition of water as an anti-solvent.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the solution to cool slowly to form well-defined crystals. Collect the purified crystals by filtration.

  • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography can be used. However, given the polarity and potential for tautomerization of 4-quinolinols, this can be challenging. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine (to prevent streaking on the silica) may be effective.

Frequently Asked Questions (FAQs)

Q: Can you summarize the key reaction conditions?

A: Certainly. The following table provides a starting point for optimization.

ParameterConditionRationale & Key Considerations
Condensation Temp. 80-100 °CSufficient to drive off the ethanol byproduct without degrading the aniline.
Cyclization Temp. 250-260 °CCritical for overcoming the activation energy of the electrocyclization.[2]
Cyclization Solvent Diphenyl ether or Dowtherm AMust be inert and have a boiling point matching the required reaction temperature.[4]
Saponification Base 10-20% aq. NaOH or KOHStandard conditions for hydrolyzing the ethyl ester to a carboxylate salt.[1]
Decarboxylation Heat in acidic mediumOften occurs spontaneously upon acidification after saponification, but may require gentle heating.
Typical Yield 50-80%Highly dependent on the efficiency of the thermal cyclization step.

Q: What is the primary workflow for this synthesis?

A: The following diagram outlines the complete experimental workflow from start to finish.

Experimental_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Workup cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification & Analysis A1 Mix 3-chloro-2-methylaniline & DEEM A2 Heat (80-100°C) A1->A2 A3 Remove EtOH A2->A3 A4 Isolate & Dry Intermediate 1 A3->A4 B1 Dissolve Intermediate 1 in Diphenyl Ether A4->B1 B2 Heat to Reflux (~255°C) B1->B2 B3 Monitor by TLC B2->B3 B4 Cool to RT B3->B4 B5 Precipitate with Hexane B4->B5 B6 Filter & Wash Solid B5->B6 C1 Suspend Crude Solid in aq. NaOH B6->C1 C2 Heat to Reflux (Saponification) C1->C2 C3 Cool & Filter (optional) C2->C3 C4 Acidify with HCl/AcOH C3->C4 C5 Collect Final Product by Filtration C4->C5 D1 Recrystallize from suitable solvent (e.g., EtOH) C5->D1 D2 Characterize by NMR, MS, Elemental Analysis D1->D2

Caption: A step-by-step experimental workflow for the synthesis.

Q: How should I monitor the progress of the reactions?

A: Thin Layer Chromatography (TLC) is an indispensable tool for this synthesis.

  • Condensation: Monitor the disappearance of the aniline starting material. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The aniline will have a higher Rf than the more polar product.

  • Cyclization: Monitor the disappearance of the anilidomethylenemalonate intermediate.[2] The quinoline product is typically highly fluorescent under UV light (254 nm), making it easy to spot.

  • Saponification: The carboxylate salt is water-soluble and will not move from the baseline on a normal-phase silica plate. After acidification, the carboxylic acid product will appear as a new, more polar spot.

References

Technical Support Center: Troubleshooting 7-Chloro-2,8-dimethylquinolin-4-ol Assay Interference and Artifacts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 7-Chloro-2,8-dimethylquinolin-4-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding assay interference and artifacts that may be encountered when working with this and related quinoline compounds. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity and accuracy of your experimental data.

Introduction: The Quinoline Scaffold - A Double-Edged Sword

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] However, the very chemical features that make them potent biological modulators can also lead to promiscuous interactions and assay artifacts, confounding experimental results.[4] this compound, with its heterocyclic core, is susceptible to several common pitfalls in high-throughput screening (HTS) and other sensitive biological assays. This guide will dissect these potential issues and provide clear, actionable strategies to identify and mitigate them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the use of this compound in biological assays.

FAQ 1: Why am I seeing activity for this compound in multiple, unrelated assays?

This is a classic sign of a Pan-Assay Interference Compound (PAINS).[4] Quinoline scaffolds, particularly those with reactive handles, are known to be potential PAINS.[4] These compounds can interact non-specifically with various biological targets and assay components, leading to false-positive results.

Underlying Causality:

  • Reactivity: The quinolin-4-ol moiety can undergo tautomerization to the corresponding quinolin-4-one. This, along with the electron-rich nature of the quinoline ring system, can lead to reactivity with nucleophilic residues on proteins (e.g., cysteine) or other assay components.[5]

  • Aggregation: At higher concentrations, hydrophobic compounds like many quinoline derivatives can form aggregates that sequester and denature proteins, leading to non-specific inhibition.

  • Redox Cycling: Some quinoline structures can participate in redox reactions, generating reactive oxygen species (ROS) that can disrupt assay components and lead to false signals.

Troubleshooting Steps:

  • Perform Control Experiments: Run your assay in the absence of the target protein to see if the compound still elicits a signal.

  • Vary Compound Concentration: True inhibitors will typically show a sigmoidal dose-response curve. PAINS often exhibit non-ideal dose-response behavior.

  • Add Detergents: Including a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) in your assay buffer can help to disrupt compound aggregates.

  • Consult PAINS Filters: Use online tools or software to check if the this compound scaffold is flagged as a potential PAINS.

FAQ 2: My compound precipitates out of solution when I add it to my aqueous assay buffer. What can I do?

Solubility is a common challenge for many heterocyclic compounds, including quinoline derivatives.[6] The relatively nonpolar nature of the this compound structure contributes to its limited aqueous solubility.

Underlying Causality:

  • Physicochemical Properties: The predicted LogP (a measure of lipophilicity) for structurally similar compounds is often in a range that suggests poor water solubility.[7]

  • Solvent Mismatch: Compounds are often dissolved in a high concentration of an organic solvent like DMSO for stock solutions. When diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the maximum tolerated DMSO concentration in your assay. Many cell-based assays can tolerate up to 0.5% DMSO, while biochemical assays may be more sensitive.

  • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and other water-miscible organic solvents like ethanol or polyethylene glycol (PEG).

  • pH Adjustment: The quinolin-4-ol moiety has a pKa, and its ionization state can be influenced by pH. For basic quinolines, a slightly acidic buffer may improve solubility.

  • Employ Solubilizing Excipients: Consider the use of cyclodextrins or non-ionic surfactants at low concentrations to enhance solubility.

FAQ 3: I am observing fluorescence interference in my assay. Could this compound be the cause?

Yes, quinoline derivatives are known to be fluorescent.[8][9][10][11] The extended aromatic system of the quinoline ring can absorb and emit light, potentially interfering with fluorescence-based assays.

Underlying Causality:

  • Intrinsic Fluorescence: The quinoline scaffold is a known fluorophore. The specific excitation and emission wavelengths will depend on the substitution pattern and the local environment.

  • Quenching or Enhancement: The compound could also be quenching the fluorescence of your assay's probe or, in some cases, enhancing it through energy transfer mechanisms.

Troubleshooting Steps:

  • Measure Compound's Fluorescence Spectrum: Determine the excitation and emission spectra of this compound in your assay buffer.

  • Run "Compound-Only" Controls: In your assay plate, include wells with only the compound and buffer to measure its background fluorescence.

  • Use a Different Fluorophore: If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with those of your compound.

  • Employ a Non-Fluorescent Readout: If interference is persistent, consider using an alternative assay format with a different detection method, such as absorbance, luminescence, or a label-free technology.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for identifying and mitigating specific types of assay interference.

Guide 1: Investigating and Mitigating Pan-Assay Interference Compounds (PAINS) Behavior

Objective: To systematically determine if this compound is behaving as a PAINS in your assay and to implement strategies to obtain reliable data.

Experimental Workflow:

Caption: Workflow for PAINS identification and mitigation.

Detailed Protocol:

  • Initial Hit Confirmation and Dose-Response:

    • Confirm the initial hit in at least two independent experiments.

    • Generate a full dose-response curve (e.g., 10-point, 3-fold dilutions). A true inhibitor should exhibit a clear sigmoidal curve with a defined IC50. PAINS may show steep, incomplete, or biphasic curves.

  • Control Assays:

    • Target-Omitted Control: Run the assay with your compound but without the biological target. Any signal detected is likely an artifact.

    • Detergent Titration: Add increasing concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Triton X-100) to your assay buffer. If the compound's apparent activity is significantly reduced, it may be due to aggregation.

    • Time-Dependence: Measure the compound's activity at different pre-incubation times. Time-dependent inhibition can be a sign of covalent modification or other reactive mechanisms.

  • Orthogonal Assays:

    • Test the compound in a different assay format that measures the same biological endpoint but uses a different detection technology. For example, if your primary assay is fluorescence-based, try a luminescence or absorbance-based orthogonal assay. A true hit should be active in both.

Guide 2: Addressing Solubility-Related Artifacts

Objective: To ensure that this compound is fully dissolved in the assay buffer to obtain accurate and reproducible results.

Data Presentation: Solubility of Quinoline Derivatives

Compound ClassPredicted LogPGeneral Aqueous Solubility
Quinoline~2.0Low
Chloro-substituted Quinoline~2.5 - 3.5Very Low
Hydroxy-substituted Quinoline~1.5 - 2.5Low to Moderate
This compound (Estimated) ~3.0 - 4.0 Very Low

Note: These are estimated values and can vary based on the specific prediction algorithm and experimental conditions.

Experimental Workflow:

Tautomerism A This compound B 7-Chloro-2,8-dimethylquinolin-4(1H)-one A->B Tautomerization B->A

References

Technical Support Center: Optimizing Cell Viability Assays with Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with novel compounds, specifically focusing on the challenges presented by quinoline-based molecules like 7-Chloro-2,8-dimethylquinolin-4-ol in cell viability assays. It is important to note that this compound is not a widely documented compound in the context of cell viability screening. Therefore, this document serves as a comprehensive framework for validating any new or poorly characterized quinoline derivative to ensure the integrity and accuracy of your experimental data. The principles and troubleshooting steps outlined here are based on the known chemical properties of the quinoline scaffold and common artifacts encountered in cell-based assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: My novel quinoline compound, this compound, is showing high background in my MTT/MTS assay, even in wells without cells. What's happening?

A1: This is a classic sign of direct assay interference. The MTT assay, and similar tetrazolium-based assays (XTT, WST-1), rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[1] However, compounds with inherent reducing potential can chemically reduce the tetrazolium salt without any enzymatic activity, leading to a false-positive signal (i.e., it looks like the cells are viable or even proliferating when they are not).[1][2] Quinoline derivatives, depending on their substituents, can possess electronic properties that facilitate this direct reduction.

To confirm this:

  • Run a cell-free control: Prepare a plate with your highest concentration of this compound in media, but without cells.

  • Add the MTT/MTS reagent and incubate as you would in a normal experiment.

  • If you see a color change, your compound is directly reducing the assay reagent.[2][3]

Solution: If interference is confirmed, you must switch to an orthogonal assay that does not rely on cellular reduction. Good alternatives include ATP-based assays (e.g., CellTiter-Glo®), which measure metabolic activity via a different mechanism, or assays that measure cell death directly, like LDH release or protease-based cytotoxicity assays.[4][5]

Q2: I'm using a resazurin-based assay (e.g., alamarBlue®), and I'm seeing inconsistent or artificially high viability readings. Can this compound interfere here as well?

A2: Yes, interference is also possible with resazurin. Viable cells reduce the blue, weakly fluorescent resazurin to the pink, highly fluorescent resorufin.[4][6] While generally less susceptible to interference than MTT, some small molecules can still directly reduce resazurin, especially at higher concentrations.[2] Furthermore, quinoline derivatives are known to be fluorescent.[7][8] This intrinsic fluorescence can artificially inflate the signal, leading to an overestimation of cell viability.

Troubleshooting Steps:

  • Cell-Free Reduction Check: Similar to the MTT assay, test your compound with the resazurin reagent in cell-free wells to check for direct reduction.[2]

  • Intrinsic Fluorescence Check: Measure the fluorescence of your compound in assay media at the excitation/emission wavelengths of resorufin (typically ~560 nm/590 nm). If you detect a signal, this will contribute to your background and must be subtracted from all experimental wells.

  • Use an Orthogonal Method: If interference is significant, switching to a non-fluorescent readout, such as an ATP-based luminescence assay or a colorimetric LDH assay, is the most robust solution.[4][9]

Q3: After adding my compound to the cell culture media, I notice a slight cloudiness or visible precipitate at higher concentrations. How does this affect my results?

A3: This is a critical issue of compound solubility and will severely impact your data quality.[10][11] If this compound precipitates out of solution, the effective concentration that the cells are exposed to is unknown and much lower than intended.[12] This can lead to a dramatic underestimation of the compound's potency (i.e., an artificially high IC50 value).

Best Practices for Solubility:

  • DMSO Concentration: Most small molecules are dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture media does not exceed a level toxic to your specific cell line (typically <0.5%, but should be empirically determined).[13]

  • Serial Dilutions: Always perform serial dilutions of your compound in 100% DMSO before the final dilution into aqueous media.[14] Do not dilute a high-concentration DMSO stock directly into a large volume of media, as this often causes the compound to crash out.

  • Visual Inspection: Always visually inspect your plates under a microscope after adding the compound to check for precipitation.

  • Solubility Testing: Before a large experiment, determine the maximum soluble concentration of your compound in your specific cell culture media. This can be done by preparing dilutions and observing them for precipitation after a few hours at 37°C.[12]

Q4: My results are highly variable between replicate wells and between experiments. What are the common sources of this variability?

A4: Inconsistent results are a common challenge in cell-based assays and can stem from several factors unrelated to the compound itself.[10]

Key Areas to Troubleshoot:

  • Inconsistent Cell Seeding: A non-homogenous cell suspension during plating is a major source of variability. Ensure you mix the cell suspension thoroughly before and during the plating of each well.[10][11]

  • "Edge Effects": Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the media and your compound, affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[11]

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to large errors. Ensure your pipettes are calibrated and use proper technique.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are within a consistent, low passage number range. Cells at very high passage numbers can have altered growth rates and drug sensitivities.[11]

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and solve specific problems you may encounter.

Guide 1: Diagnosing and Mitigating Assay Interference

This guide helps you determine if your compound is directly interacting with your assay reagents.

Experimental Workflow for Interference Testing

cluster_prep Preparation cluster_exp Execution cluster_read Readout & Analysis A Prepare serial dilutions of This compound in appropriate vehicle (e.g., DMSO) B Prepare 2 sets of plates: 'Cell-Free' and 'With Cells' C Add compound dilutions and media to 'Cell-Free' plate A->C D Seed cells, allow attachment, then add compound dilutions to 'With Cells' plate A->D B->C B->D E Add Vehicle-Only and Media-Only controls to both plates F Add assay reagent (e.g., MTT, Resazurin) to BOTH plates and incubate C->F D->F E->F G Read plates on plate reader (Absorbance or Fluorescence) F->G H Analysis: Subtract 'Cell-Free' signal from 'With Cells' signal G->H I If corrected signal shows no dose-response, original signal was likely artifactual. CHOOSE ORTHOGONAL ASSAY. H->I J If 'Cell-Free' signal is >10% of max 'With Cells' signal, interference is significant. CHOOSE ORTHOGONAL ASSAY. H->J

Caption: Workflow for identifying compound interference in viability assays.

Interpretation Table:

Observation in Cell-Free WellsImplicationRecommended Action
Signal increases with compound concentration. Compound is directly reducing the assay reagent (e.g., MTT, resazurin).[1][2]High Priority: Switch to an orthogonal assay (e.g., ATP-based, LDH release). Do not proceed with the current assay.
Well color/fluorescence is different from control. Compound has intrinsic color or fluorescence that overlaps with the assay readout.[15]Subtract the background signal from the cell-free wells from your experimental wells. If the background is very high, consider an orthogonal assay.
No signal change compared to media-only control. No direct interference observed.Proceed with the assay, but remain vigilant for other potential issues like solubility or effects on cell metabolism.
Guide 2: Optimizing Compound Delivery and Solubility

This guide addresses issues related to getting your compound to the cells at the correct concentration.

Protocol for Assessing Compound Solubility in Media

  • Prepare a Top Stock: Make a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).

  • Make Serial Dilutions: Create a series of dilutions from the top stock in a 96-well plate using your complete cell culture medium. Aim for a final DMSO concentration that matches your planned experiments (e.g., 0.5%).

  • Incubate: Incubate the plate for at least 2-4 hours at 37°C in a cell culture incubator.

  • Visual Inspection: Carefully inspect each well, preferably under a microscope, for any signs of precipitation (crystals, cloudiness).

  • Determine Solubility Limit: The highest concentration that remains clear is your working solubility limit in that specific medium. Do not use concentrations above this limit in your cell-based experiments.[12]

Workflow for Compound Preparation

A 1. Prepare high-concentration stock in 100% DMSO (e.g., 10-20 mM) B 2. Create intermediate serial dilutions IN 100% DMSO. (Critical Step!) A->B C 3. Dilute the DMSO-based intermediate dilutions into complete cell culture medium to achieve final concentrations. B->C D 4. Ensure final DMSO % is consistent across all wells and non-toxic to cells (e.g., <0.5%). C->D E 5. Add final compound dilutions to cells. Mix gently. D->E

Caption: Recommended workflow for preparing compound dilutions.

Part 3: Choosing the Right Assay

No single assay is perfect. The best practice is to confirm your primary screen results with a secondary, orthogonal assay.[9][15]

Comparison of Common Cell Viability/Cytotoxicity Assays

Assay TypePrincipleAdvantagesPotential Issues with Quinoline Derivatives
Tetrazolium Reduction (MTT, MTS, XTT)Measures metabolic activity via cellular dehydrogenases.[6]Inexpensive, well-established.High Risk: Direct reduction by compound, leading to false positives.[1][2]
Resazurin Reduction (alamarBlue®)Measures metabolic activity; reduced to fluorescent resorufin.[6][16]Homogeneous, more sensitive than MTT.[4]Moderate Risk: Intrinsic compound fluorescence and potential for direct reduction.[2][7]
ATP Quantification (CellTiter-Glo®)Measures ATP levels as an indicator of metabolically active cells.[4]High sensitivity, low interference from colored/fluorescent compounds.Low Risk: Generally robust, but compounds affecting cellular ATP pools can be confounding.
LDH Release Measures lactate dehydrogenase released from cells with compromised membranes (cytotoxicity).[15]Measures cell death directly, not just metabolic slowdown.Low Risk: Minimal compound interference. Background from serum in media can be an issue.[15]
Protease Release Measures protease activity released from dead cells.[4]Measures cytotoxicity directly, can be multiplexed with viability assays.Low Risk: Generally low compound interference.

References

Troubleshooting inconsistent results with 7-Chloro-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Chloro-2,8-dimethylquinolin-4-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental challenges and ensure the consistency and reliability of your results.

Section 1: Identity and Purity Confirmation

Inconsistent results often originate from issues with the starting material. Before beginning any experiment, verifying the identity and purity of your this compound sample is the most critical step.

Q1: My synthesis yielded a product with a different melting point than expected. How can I definitively confirm the compound's identity?

An incorrect melting point is a significant red flag, suggesting either an incorrect structure or the presence of impurities. A multi-pronged analytical approach is necessary for confirmation.

Causality: The final product of a multi-step synthesis, such as a Gould-Jacobs or Doebner-Miller reaction common for quinoline cores, can contain starting materials, intermediates, or side-products.[1] These impurities can depress and broaden the melting point range.

Troubleshooting Protocol: Structural Verification

  • Mass Spectrometry (MS): This is the first-line technique for confirming molecular weight.

    • Expected Result: For this compound (C₁₁H₁₀ClNO), the expected molecular weight is approximately 207.65 g/mol .

    • Key Feature: Look for a characteristic isotopic pattern for chlorine: a molecular ion peak (M) and an M+2 peak with a relative intensity of about 3:1. This pattern is a hallmark of a monochlorinated compound.[2]

  • NMR Spectroscopy (¹H and ¹³C): NMR provides the definitive structural fingerprint of the molecule.

    • ¹H NMR: Expect distinct signals corresponding to the aromatic protons on the quinoline core and the two methyl groups. The chemical shifts and coupling constants will be unique to this specific substitution pattern.

    • ¹³C NMR: The spectrum should show 11 distinct carbon signals, unless there is peak overlap.

    • Reference: While a specific spectrum for this exact molecule is not publicly available, you can compare your results to spectra of structurally similar quinolines, such as 2-chloro-8-methyl-3-formylquinoline or other 7-chloroquinoline derivatives, to ensure the signals are in the expected regions.[2][3]

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is the gold standard for assessing purity.

    • Method: Use a reverse-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA to improve peak shape).

    • Expected Result: A pure sample should yield a single, sharp peak. The presence of multiple peaks indicates impurities. The area under the curve for the main peak should be >95% for most applications.

G cluster_0 Purity & Identity Workflow start Inconsistent Experimental Result (e.g., wrong MP, low yield) check_purity Is the starting material's identity and purity confirmed? start->check_purity ms Run Mass Spectrometry (MS) - Check MW - Look for 3:1 (M:M+2) isotope pattern check_purity->ms No nmr Run NMR Spectroscopy (¹H, ¹³C) - Confirm structural fingerprint ms->nmr hplc Run HPLC - Assess purity (>95%) - Identify number of components nmr->hplc decision Data Consistent with This compound? hplc->decision purify Purify Sample (Column Chromatography, Recrystallization) decision->purify No, but target compound is present proceed Proceed with Experiment decision->proceed Yes re_synthesize Re-evaluate Synthesis Route or Source New Material decision->re_synthesize No, structure is incorrect purify->ms

Caption: Workflow for verifying the identity and purity of the compound.

Section 2: Solubility and Sample Preparation

Quinoline derivatives are notorious for their poor aqueous solubility, which is a primary source of inconsistent results in biological assays.[4][5]

Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What can I do?

This is a classic solubility problem. DMSO is an excellent solvent for dissolving the compound initially, but its ability to keep the compound in solution diminishes significantly upon high dilution into an aqueous environment.[4]

Causality: The high hydrophobicity of the quinoline core leads to a high LogP value, meaning it prefers an organic environment over an aqueous one. When the percentage of DMSO drops (typically below 5-10%), the aqueous buffer can no longer solvate the compound, causing it to precipitate or form aggregates.

Troubleshooting Strategies:

StrategyDescriptionProsCons
Optimize DMSO % Determine the highest final DMSO concentration your assay can tolerate without affecting biological activity (often 0.1% to 0.5%).[6]Simple, easy to implement.May not be sufficient for poorly soluble compounds.
Use Co-solvents Prepare a concentrated stock in a mixture of solvents, such as DMSO/Ethanol or DMSO/PEG400.[4]Can significantly improve solubility in the final buffer.Requires re-validation to ensure the co-solvent doesn't affect the assay.
pH Adjustment The quinolin-4-ol moiety has a pKa. Adjusting the buffer pH may increase solubility if the compound can be ionized.Can be very effective.pH change might be incompatible with the biological system.
Use of Surfactants Incorporate a low concentration of a non-ionic surfactant (e.g., Tween-80, Pluronic F-68) into the assay buffer.Can help maintain solubility and prevent aggregation.Surfactants can interfere with some assays or affect cell membranes.

Step-by-Step Protocol: Solubility Assessment

  • Prepare a high-concentration stock solution (e.g., 50 mM) of your compound in 100% DMSO.

  • In separate microfuge tubes, add your aqueous assay buffer.

  • Spike in the DMSO stock to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 10 µM) and final DMSO concentrations (e.g., 1%, 0.5%, 0.2%).

  • Vortex each tube thoroughly.

  • Let the tubes sit at the assay temperature (e.g., 37°C) for 30 minutes.

  • Visually inspect for precipitation. A cloudy or hazy appearance indicates the compound has fallen out of solution.[5] This will determine the maximum practical working concentration in your specific buffer.

G cluster_0 Troubleshooting Solubility start Compound Precipitates in Aqueous Buffer q1 Is final DMSO% as high as tolerable (e.g., 0.5%)? start->q1 sol1 Increase final DMSO% to max tolerable limit. Re-test solubility. q1->sol1 No q2 Does precipitation persist? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Try co-solvents (e.g., DMSO/PEG400) or pH adjustment. q2->sol2 Yes end_ok Problem Solved: Proceed with Assay q2->end_ok No a2_yes Yes a2_no No q3 Does precipitation persist? sol2->q3 sol3 Consider formulation with surfactants (e.g., Tween-80) or cyclodextrins. q3->sol3 Yes q3->end_ok No a3_yes Yes a3_no No end_fail Compound may be unsuitable for this assay format. Consider alternative assays. sol3->end_fail

Caption: Decision tree for addressing compound precipitation issues.

Section 3: Troubleshooting In-Vitro & Cell-Based Assays

Even when soluble, quinoline derivatives can interfere with assay technologies, leading to inconsistent or artifactual results.

Q3: My results are highly variable between replicate wells and experiments. What could be the cause?

High variability often points to inconsistent compound concentration or assay interference.

Possible Causes & Solutions:

  • Compound Adsorption: Hydrophobic compounds can stick to plastic labware, reducing the effective concentration in the well.

    • Solution: Consider using low-adhesion microplates. Also, including a small amount of bovine serum albumin (BSA) (e.g., 0.01%) in the buffer can help block non-specific binding sites.

  • Incomplete Dissolution: After adding the compound to the buffer, ensure the solution is mixed thoroughly. Pipetting up and down or briefly vortexing the plate can prevent localized high concentrations and promote uniform dissolution.[7]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which concentrates the compound and media components, altering cell growth and results.[6]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[6]

  • Compound Aggregation: Even if not visibly precipitating, the compound may form small aggregates in solution. These aggregates can scatter light, interfere with optical readings, and have different biological activity than the monomeric form.

    • Solution: Dynamic light scattering (DLS) can be used to check for aggregation. The solubility optimization steps described above, particularly the use of surfactants, can help mitigate this.

Q4: I am seeing a high background signal or false positives in my fluorescence-based assay. Could my compound be interfering?

Yes, this is a common artifact. Many aromatic heterocyclic compounds, including quinolines, are intrinsically fluorescent (autofluorescent).[5]

Causality: The conjugated ring system of the quinoline core can absorb light at one wavelength and emit it at another, potentially overlapping with the excitation and emission spectra of your assay's fluorophore.

Troubleshooting Protocol: Checking for Autofluorescence

  • Prepare Control Wells: Set up wells containing only the assay buffer and your compound at the highest concentration used in the experiment. Do not add the assay's fluorescent probe, enzyme, or cells.

  • Read the Plate: Use the same filter set (excitation/emission wavelengths) as your main experiment to read the plate.

  • Analyze: If you detect a significant signal in these compound-only wells, your compound is autofluorescent and is directly contributing to the signal.

  • Mitigation:

    • Switch Fluorophore: If possible, use a fluorescent dye that excites and emits at wavelengths far from your compound's autofluorescence spectrum (e.g., a red-shifted dye).

    • Change Assay Format: If autofluorescence is unavoidable, switch to a non-fluorescent readout, such as a luminescence-based assay (e.g., Promega's Glo series) or an absorbance-based assay (e.g., colorimetric MTT assay).[5]

Section 4: General Handling and Storage

Proper handling and storage are essential for maintaining the integrity of this compound over time.

Q5: What are the correct storage conditions for this compound?

Solid Compound:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9]

  • Protect from light, as many complex organic molecules can be light-sensitive.

  • Keep away from strong oxidizing agents.[9]

Compound in Solution (DMSO Stock):

  • For short-term storage (1-2 weeks), storing at 4°C is acceptable.

  • For long-term storage, aliquot the DMSO stock into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Freeze-thaw cycles can cause the compound to fall out of solution and are a major source of concentration variability over time.

References

Technical Support Center: Mitigating Off-Target Effects of 7-Chloro-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 7-Chloro-2,8-dimethylquinolin-4-ol. This resource is designed to provide you, our fellow scientists, with the in-depth knowledge and practical tools required to navigate one of the most common challenges in small molecule research: off-target effects. As Senior Application Scientists, we understand that unexpected experimental outcomes can be a significant hurdle. This guide is built on a foundation of scientific expertise and field-proven experience to help you identify, understand, and mitigate the off-target activities of this compound, ensuring the reliability and accuracy of your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers encounter when working with this compound.

Q1: My phenotypic results are inconsistent with the known function of the intended target. Could off-target effects be the cause?

A1: Absolutely. This is a classic indicator of potential off-target activity. When a molecule engages with unintended proteins, it can trigger signaling cascades and cellular responses that are independent of its primary target. This can lead to confusing or contradictory phenotypic data. It is crucial to validate that the observed phenotype is a direct result of modulating the intended target. We recommend implementing orthogonal validation methods, such as using a structurally distinct inhibitor of the same target or employing genetic knockdown techniques like siRNA or CRISPR/Cas9 to see if they replicate the phenotype.

Q2: At what concentration should I use this compound to minimize off-target effects?

A2: The optimal concentration is a balance between achieving sufficient inhibition of your primary target and minimizing engagement with off-target proteins. It is essential to first determine the in vitro potency (e.g., IC50 or Ki) of your compound against the purified target protein. In cell-based assays, a good starting point is to use a concentration range from 1x to 10x the cellular EC50. Using concentrations significantly higher than this range dramatically increases the likelihood of engaging lower-affinity off-target interactors. We strongly advise performing a full dose-response curve in your specific cellular model to identify the lowest effective concentration.

Q3: Are there known off-targets for quinoline-based compounds like this one?

A3: The quinoline scaffold is a common feature in many kinase inhibitors. This structural motif can sometimes lead to off-target interactions with other kinases or proteins that have ATP-binding pockets. While specific off-targets for this compound may not be extensively documented, it is prudent to consider cross-reactivity with kinases that share structural homology with your primary target. Comprehensive kinase profiling assays are an invaluable tool for identifying such interactions.

Q4: What is the difference between a counterscreen and a secondary assay?

A4: A counterscreen is specifically designed to identify and rule out undesirable activities, such as off-target binding or assay artifacts (e.g., luciferase inhibition, compound aggregation). A secondary assay, on the other hand, is used to further characterize the mechanism of action of the compound on its intended target and pathway. For example, after identifying your compound in a primary screen, you might use a counterscreen against a related but unintended target. A secondary assay could then be a downstream functional assay in a cellular context to confirm on-target engagement.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section provides a systematic approach to troubleshooting and resolving issues related to the off-target effects of this compound.

Initial Workflow for Characterizing a New Compound

This workflow outlines the essential steps for validating a new small molecule inhibitor to ensure that its observed effects are on-target.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Validation & Mitigation A Determine In Vitro Potency (e.g., IC50 on purified target) B Establish Cellular Potency (EC50 in a target-specific assay) A->B Transition to cellular context C Perform Broad Kinase Panel Screen (e.g., 400+ kinases) B->C Broaden search for interactions D Conduct Proteome-Wide Profiling (e.g., Chemoproteomics) B->D Unbiased profiling E Analyze Hits: Identify potential off-targets C->E D->E F Orthogonal Validation: - siRNA/CRISPR of target - Structurally distinct inhibitor E->F Validate significance of hits G Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) E->G Confirm direct binding I Confident On-Target Phenotypic Analysis F->I G->I H Generate a Negative Control Compound (Structurally similar, inactive analog) H->I

Workflow for on-target validation of a small molecule inhibitor.
Problem: Observed Phenotype Does Not Match Target Knockdown

If the phenotype you observe with this compound is different from that seen with siRNA or CRISPR-mediated knockdown of the intended target, follow these steps:

  • Verify Knockdown Efficiency: First, ensure that your genetic knockdown was successful by quantifying the target protein or mRNA levels (e.g., via Western blot or qPCR). Incomplete knockdown may lead to a weaker or absent phenotype.

  • Dose De-escalation: The discrepancy might be due to an off-target effect at the concentration of the compound you are using. Perform a dose-response experiment with your compound and see if the phenotype disappears at lower concentrations while on-target inhibition is maintained.

  • Use a Negative Control: Synthesize or acquire a structurally similar but inactive analog of this compound. This "negative control" should not bind to the intended target. If this inactive compound still produces the phenotype, it is strong evidence of an off-target effect.

  • Consult Profiling Data: Re-examine your kinase or proteomic profiling data. Is there a high-affinity off-target that could plausibly explain the observed phenotype?

Data Interpretation: Kinase Profiling Results

The table below provides a framework for interpreting the results from a broad kinase profiling panel.

Selectivity Score (S-Score) Interpretation Recommended Action
S(10) < 0.01Highly Selective: The compound is very selective for its intended target(s) with minimal off-target interactions.Proceed with on-target validation and phenotypic studies. This is a very good result.
0.01 ≤ S(10) < 0.1Moderately Selective: The compound hits a limited number of off-targets, which may or may not be problematic.Identify the off-targets. If they are in unrelated pathways, they may be manageable. If they are in the same pathway as your primary target, further validation is critical to dissect the contributions of each.
S(10) ≥ 0.1Non-selective: The compound interacts with a significant number of off-targets across the kinome.The compound may be unsuitable for use as a specific probe. Consider medicinal chemistry efforts to improve selectivity. Data from this compound should be interpreted with extreme caution.

Note: The Selectivity Score (S-score) is a method for quantifying kinase inhibitor selectivity. S(10) represents the number of kinases with >90% inhibition at a given concentration, divided by the total number of kinases tested.

Key Experimental Protocols

Here are detailed protocols for essential experiments to validate the on-target activity of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular environment. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

Materials:

  • Cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS and appropriate lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus)

Procedure:

  • Cell Treatment: Treat your cells with either this compound (at 10x EC50) or DMSO for 1-2 hours under normal culture conditions.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control (room temperature).

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blot or another protein quantification method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples. A positive result is a rightward shift in the melting curve for the drug-treated sample, indicating stabilization.

A Treat cells with Compound or DMSO B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E F Rightward shift in curve indicates target engagement E->F

The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Orthogonal Validation with siRNA

This protocol uses RNA interference to confirm that the biological effect of your compound is due to the inhibition of its intended target.

Materials:

  • Cells for your assay

  • siRNA targeting your gene of interest (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM or similar serum-free medium

  • This compound

  • Assay reagents for your phenotypic readout

Procedure:

  • siRNA Transfection:

    • Day 1: Seed cells so they will be 30-50% confluent at the time of transfection.

    • Day 2: Transfect cells with either the target-specific siRNA or the non-targeting control siRNA according to the transfection reagent manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.

  • Validation of Knockdown: Harvest a subset of the cells to confirm knockdown of the target protein by Western blot or qPCR.

  • Phenotypic Assay:

    • In parallel, treat a separate set of non-transfected cells with this compound or a vehicle control.

    • Perform your phenotypic assay on all four groups: (1) Non-targeting siRNA, (2) Target-specific siRNA, (3) Vehicle-treated, and (4) Compound-treated.

  • Data Analysis: Compare the results. If the compound is on-target, the phenotype observed in the compound-treated group should closely mimic the phenotype in the target-specific siRNA group. The non-targeting siRNA and vehicle control groups should show no effect.

Technical Support Center: Mitigating Autofluorescence in Experiments with 7-Chloro-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 7-Chloro-2,8-dimethylquinolin-4-ol. As a quinoline derivative, this compound is employed in various research and drug development contexts where fluorescence-based assays are paramount. However, a significant and often underestimated challenge in these experiments is autofluorescence—unwanted background signal that can obscure your target, reduce signal-to-noise ratio, and lead to false positives.[1][2]

This guide provides a comprehensive framework for understanding, troubleshooting, and mitigating autofluorescence. We will move beyond simple checklists to explain the underlying principles of each technique, empowering you to make informed decisions for your specific experimental system.

The Root Cause: A Primer on Autofluorescence

Autofluorescence is the natural emission of light by biological structures or molecules upon excitation, separate from the signal of your intended fluorescent probes.[1] Its sources are diverse and can be broadly categorized as endogenous (native to the sample) or exogenous (introduced during sample preparation).

  • Endogenous Sources : Many essential biological molecules fluoresce naturally. These include metabolic cofactors like NADH and flavins, structural proteins such as collagen and elastin, and the "aging pigment" lipofuscin.[3][4][5] Red blood cells, due to the heme group, are also a major source of autofluorescence.[4]

  • Exogenous Sources : The most common culprit is aldehyde-based fixation (e.g., formaldehyde, glutaraldehyde).[6] These fixatives react with amines in proteins to form fluorescent Schiff bases, creating a broad-spectrum background signal.[7][8] Cell culture media components like phenol red and fetal bovine serum (FBS) can also contribute significantly.[5][9]

While this compound itself may possess intrinsic fluorescent properties due to its quinoline core, the strategies in this guide are designed to address the overwhelming contribution of background autofluorescence from the biological matrix and processing steps.

Autofluorescence Sources of Autofluorescence Endogenous Endogenous (Intrinsic) Autofluorescence->Endogenous Exogenous Exogenous (Process-Induced) Autofluorescence->Exogenous Collagen Collagen & Elastin Endogenous->Collagen Lipofuscin Lipofuscin Endogenous->Lipofuscin RBCs Red Blood Cells (Heme) Endogenous->RBCs Metabolites NADH, Flavins Endogenous->Metabolites Fixatives Aldehyde Fixatives Exogenous->Fixatives Media Culture Media (Phenol Red, FBS) Exogenous->Media Mounting Mounting Media Exogenous->Mounting

Caption: Major sources of experimental autofluorescence.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses common autofluorescence-related issues in a question-and-answer format.

Q1: My entire sample glows with a diffuse, hazy background, especially in the green channel. What's the primary suspect?

A: This is a classic sign of fixation-induced autofluorescence . Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde create fluorescent products that emit broadly, often peaking in the blue and green spectra.[6][7] Heat applied during sample processing can exacerbate this effect, particularly in the red spectrum.[6][10]

Immediate Troubleshooting Steps:

  • Run Controls: Always include an unstained, untreated control sample in your experiment.[4] This will reveal the baseline level of autofluorescence and help you distinguish it from your specific signal.[11]

  • Optimize Fixation: Reduce the fixation time to the minimum required for adequate preservation.[7][10] If your protocol allows, consider switching from glutaraldehyde to PFA, which tends to induce less autofluorescence.[6] For cell surface targets, a non-aldehyde fixative like ice-cold methanol may be a viable alternative.[3][6]

  • Chemical Quenching: Treat your samples with a reducing agent like sodium borohydride after fixation to reduce the fluorescent aldehyde groups to non-fluorescent alcohols.[1] (See Protocol 1).

Q2: I'm seeing bright, punctate, or granular fluorescent spots throughout my tissue, particularly in older samples. What are these?

A: You are likely observing lipofuscin . Lipofuscin is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of aging cells, especially in post-mitotic cells like neurons and cardiac muscle.[7][12] It has a very broad emission spectrum, making it problematic across multiple channels, and its granular appearance can be mistaken for a specific signal.[7]

Immediate Troubleshooting Steps:

  • Confirm with Controls: Observe your unstained control under the microscope. Lipofuscin granules are often yellow-brown under brightfield illumination.

  • Use a Lipophilic Quencher: The most effective method to combat lipofuscin is treatment with a lipophilic dye that quenches its fluorescence. Sudan Black B is a common and effective choice.[7][13] Commercial reagents like TrueBlack™ are also specifically designed for this purpose.[8][12] (See Protocol 2).

  • Leverage the Far-Red Spectrum: Lipofuscin fluorescence is strongest between 500-695 nm but weaker in the far-red.[7] If possible, use fluorophores that emit beyond 650 nm to avoid this interference.

Q3: My unstained control tissue shows clear fluorescence of anatomical structures like blood vessels. How do I eliminate this?

A: This is due to endogenous fluorophores within structural components. The vessel walls are rich in collagen and elastin , which fluoresce in the blue-green range (approx. 470-520 nm emission).[12] If you also see signal from within the vessels, it's likely from the heme groups in red blood cells , which have broad autofluorescence.[4][7]

Immediate Troubleshooting Steps:

  • Perfuse Your Tissues: If working with animal models, the single most effective step is to perfuse the animal with PBS prior to fixation.[3][4][7] This removes red blood cells from the vasculature, eliminating a major source of autofluorescence.

  • Spectral Separation: Since collagen and elastin fluoresce primarily in shorter wavelengths, choose fluorophores for your targets of interest that emit in the red or far-red spectrum (e.g., those with emission >600 nm).[7][9] This spectral separation is a simple and powerful strategy.

  • Use a Broad-Spectrum Quencher: Commercial quenching kits like TrueVIEW™ are designed to bind electrostatically to components like collagen and elastin, effectively reducing their fluorescence.[8][14]

A Multi-Pronged Mitigation Strategy: Detailed Protocols

No single method is universally perfect. The best approach often involves combining proactive experimental design with specific quenching or correction techniques.

cluster_Setup cluster_Quench cluster_Acquire cluster_Analyze Start Experiment Start Setup 1. Proactive Setup Start->Setup Quench 2. Quenching/Bleaching Setup->Quench Setup_Perfuse Perfuse with PBS Setup_Fix Optimize Fixation (Time, Type) Setup_Fluoro Select Far-Red Fluorophores Acquire 3. Image Acquisition Quench->Acquire Quench_Chem Chemical Quenching (NaBH4, SBB, etc.) Quench_Photo Photobleaching Analyze 4. Computational Correction Acquire->Analyze Acquire_Settings Optimize Settings (Gain, Exposure) End Final Analysis Analyze->End Analyze_Unmix Spectral Unmixing

Caption: A comprehensive workflow for autofluorescence mitigation.

Chemical Quenching Protocols

Chemical quenching uses reagents to either chemically modify fluorescent molecules or absorb their emitted light.

Protocol 1: Sodium Borohydride (for Aldehyde-Induced Autofluorescence)

Principle: Sodium borohydride (NaBH₄) is a reducing agent that converts aldehyde and ketone groups (from fixation) into non-fluorescent hydroxyl groups.[1]

  • Preparation: After your standard fixation and permeabilization steps, prepare a fresh solution of 0.1% sodium borohydride in ice-cold PBS. Handle with care in a ventilated area, as it can release hydrogen gas upon contact with water.

  • Incubation: Immerse your slides/samples in the NaBH₄ solution for 10-15 minutes at room temperature.[15] You may observe bubbling; this is normal.

  • Washing: Wash the samples thoroughly with PBS (3 times for 5 minutes each) to remove all traces of the reagent.

  • Proceed: Continue with your blocking and antibody staining protocol as usual.

Protocol 2: Sudan Black B (for Lipofuscin)

Principle: Sudan Black B (SBB) is a non-fluorescent, lipophilic dark dye that physically masks the fluorescence of lipofuscin granules.[7]

  • Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution to remove any undissolved particles.

  • Incubation: After completing your secondary antibody incubation and final washes, incubate the slides in the SBB solution for 10-20 minutes at room temperature in the dark.

  • Washing: Briefly wash with 70% ethanol to remove excess SBB, followed by extensive washing in PBS.

  • Mounting: Mount your coverslip with an aqueous mounting medium. Note: SBB can sometimes create a faint background in the far-red channel, which should be considered when designing multiplex panels.[7]

Quenching Method Primary Target Mechanism Pros Cons
Sodium Borohydride Aldehyde-inducedChemical ReductionEffective for fixation background; simple protocol.Can damage tissue/antigens with over-incubation; variable results reported.[7]
Sudan Black B LipofuscinLight ObstructionHighly effective for lipofuscin; inexpensive.Can introduce its own far-red background; requires ethanol steps.[7][13]
Commercial Kits (e.g., TrueVIEW™, TrueBlack™) Broad-spectrumVarious (Electrostatic binding, quenching)Optimized and validated; often highly effective with minimal protocol development.[8][14]Higher cost compared to basic reagents.
Copper Sulfate General QuenchingElectron Scavenging[8]Can reduce broad-spectrum autofluorescence.Can quench the signal from some fluorophores (e.g., GFP); requires pH optimization.
Photobleaching Protocol

Principle: This technique involves exposing the sample to intense, broad-spectrum light before staining. This process selectively destroys the endogenous autofluorescent molecules, which are often less stable than modern synthetic fluorophores.[16][17]

  • Sample Preparation: Prepare your tissue sections on slides as you would for staining (e.g., deparaffinization, rehydration, antigen retrieval).

  • Illumination: Place the slides under a strong light source, such as a fluorescence microscope's mercury arc lamp, a high-power LED array, or even a commercial lightbox.[16][17]

  • Exposure: Expose the tissue for 1-3 hours. The optimal time will depend on the tissue type and the intensity of your light source and should be determined empirically.

  • Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol. The background should be significantly reduced.

Computational Correction: Spectral Unmixing

Principle: This advanced imaging technique treats autofluorescence as a distinct fluorescent signature. By capturing a series of images at different emission wavelengths (a "lambda stack"), specialized software can mathematically separate the known spectra of your fluorophores from the broad, characteristic spectrum of autofluorescence.[18][19][20]

Workflow:

  • Acquire Reference Spectra:

    • Signal: Image a slide stained with only one of your fluorophores to get its pure emission "fingerprint."

    • Autofluorescence: Image a completely unstained slide from the same tissue to capture the pure autofluorescence fingerprint.[20]

  • Acquire Experimental Image: On your fully stained experimental sample, acquire a full lambda stack (an image at each emission wavelength).

  • Apply Linear Unmixing: Use software (e.g., ZEN, LAS X, or ImageJ/Fiji plugins) to apply a linear unmixing algorithm.[19] The software uses the reference spectra to calculate the contribution of each fluorophore—and the autofluorescence—to every pixel in the image.

  • Generate Corrected Image: The output is a set of images where the autofluorescence signal has been computationally removed, leaving only the specific signals of your probes.[21]

Input Raw Image (Mixed Spectra) Process Linear Unmixing Algorithm Input->Process Output_AF Separated Autofluorescence (Discarded) Process->Output_AF Output_Signal Clean Signal Image Process->Output_Signal Ref_AF Reference Spectrum: Autofluorescence Ref_AF->Process Ref_Signal Reference Spectrum: Fluorophore Ref_Signal->Process

Caption: The logic of separating signal from autofluorescence via spectral unmixing.

Frequently Asked Questions (FAQs)

Q: Can I combine multiple mitigation techniques? A: Absolutely. In fact, it is often the most robust approach. For example, you can perfuse your tissue (experimental design), treat with sodium borohydride (chemical quenching), and then use far-red fluorophores (spectral separation) in the same experiment.

Q: How do I choose the best method for my specific sample? A: The choice depends on the primary source of your autofluorescence.

  • For FFPE tissues: Start with optimizing fixation and consider a sodium borohydride treatment. If lipofuscin is present (common in neural or aged tissue), add a Sudan Black B step.

  • For cell culture: Ensure you are using phenol red-free media and consider reducing the serum concentration during imaging.[9]

  • For high-value or difficult samples: Spectral unmixing is a powerful, non-destructive option if you have access to the necessary equipment.

Q: My quenching agent seems to be reducing my specific signal as well. What can I do? A: This can happen if the quenching is too harsh. First, try titrating the quencher by reducing its concentration or the incubation time.[15] Second, consider changing methods. If a chemical quencher is affecting your signal, photobleaching or switching to far-red fluorophores may be better alternatives.[15]

References

Validation & Comparative

A Comparative Guide to Methoxy-2,8-dimethylquinolin-4-ol and Other Quinoline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 7-Chloro-2,8-dimethylquinolin-4-ol with other key quinoline derivatives. By dissecting its structural components and drawing parallels with well-characterized analogs, we aim to forecast its potential pharmacological profile and provide a strategic framework for its experimental validation.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in drug discovery. Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.

Deconstructing this compound: A Structure-Activity Relationship (SAR) Perspective

While this compound itself is not extensively documented in publicly available literature, we can infer its potential properties by analyzing its constituent parts and their known influence on the bioactivity of related compounds.

  • The Quinolin-4-ol Core: The 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) is a critical pharmacophore. This moiety is central to the activity of various bioactive compounds, including fluoroquinolone antibiotics. The quinolone core is known to chelate metal ions and participate in hydrogen bonding, crucial interactions for binding to biological targets like bacterial DNA gyrase and topoisomerase IV.[][2][3]

  • The 7-Chloro Substituent: The presence of a chlorine atom at the 7-position is a hallmark of many potent quinoline-based drugs, most notably the antimalarial agent chloroquine.[4][5] This electron-withdrawing group can significantly influence the electronic properties of the quinoline ring system, impacting its pKa and ability to interact with target proteins. Studies on 7-substituted 4-aminoquinolines have shown that a 7-chloro, -bromo, or -iodo group confers potent antiplasmodial activity.[6][7] The 7-chloro group is considered important for the inhibition of hemozoin formation, a critical process in the malaria parasite's lifecycle.[4] In other contexts, the 7-chloro substituent has been explored for its contribution to the antinociceptive and anti-inflammatory properties of quinoline derivatives.[8]

  • The 2- and 8-Methyl Groups: Methyl groups at the C2 and C8 positions can modulate a molecule's lipophilicity, steric profile, and metabolic stability. The "magic methyl" effect is a well-recognized phenomenon in medicinal chemistry where the addition of a methyl group can lead to a significant enhancement of biological activity.[9] Functionalization of methyl groups at the C2 and C8 positions of the quinoline ring is a known strategy for creating diverse derivatives.[9][10] The presence of these methyl groups in this compound could influence its binding affinity to target enzymes and its overall pharmacokinetic profile.

Comparative Analysis with Key Quinoline Derivatives

To better understand the potential of this compound, it is instructive to compare it with established quinoline derivatives.

Compound Key Structural Features Primary Biological Activity Mechanism of Action
This compound 7-Chloro, 2-Methyl, 8-Methyl, 4-HydroxyHypothesized: Anticancer, AntimicrobialHypothesized: DNA intercalation, Enzyme inhibition
Chloroquine 7-Chloro, 4-Amino side chainAntimalarial, Anti-inflammatoryInhibition of heme polymerase, modulation of lysosomal pH.[4][11]
Ciprofloxacin (a Fluoroquinolone) 4-Quinolone core, 6-Fluoro, 7-PiperazinylAntibacterial (Broad-spectrum)Inhibition of bacterial DNA gyrase and topoisomerase IV.[][12]
Bosutinib 4-AnilinoquinolineAnticancer (Tyrosine Kinase Inhibitor)Inhibition of Src/Abl tyrosine kinases.

This comparison highlights how modifications to the quinoline scaffold give rise to a wide range of therapeutic applications. The 7-chloro group is shared with the potent antimalarial chloroquine, while the 4-quinolone core is reminiscent of the powerful fluoroquinolone antibiotics. The methyl substitutions offer avenues for further optimization of activity and pharmacokinetics.

Hypothesized Pharmacological Profile of this compound

Based on the structural analysis, we can propose a hypothetical pharmacological profile for this compound:

  • Anticancer Potential: The quinolin-4-one scaffold is present in several anticancer agents. The planar nature of the quinoline ring could allow for intercalation into DNA, while the substituents could confer selectivity for certain kinases or other cancer-related targets.

  • Antimicrobial Activity: The 4-quinolone core is a strong indicator of potential antibacterial activity through the inhibition of bacterial topoisomerases.[][2][3] The 7-chloro and methyl groups would likely modulate the spectrum and potency of this activity.

  • Physicochemical Properties: The chloro and methyl groups are expected to increase the lipophilicity of the molecule compared to the unsubstituted quinolin-4-ol. This could enhance membrane permeability but may also affect solubility.

It is crucial to emphasize that these are hypotheses derived from structure-activity relationships of analogous compounds and require rigorous experimental validation.

Experimental Validation: Protocols for Synthesis and Biological Evaluation

To ascertain the true pharmacological profile of this compound, a systematic experimental approach is necessary.

A common and effective method for the synthesis of 4-hydroxyquinolines is the Gould-Jacobs reaction .[13][14][15][16]

Experimental Workflow: Gould-Jacobs Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis (Saponification) cluster_3 Step 4: Decarboxylation A 3-Chloro-2-methylaniline C Anilidomethylenemalonate Intermediate A->C Heat B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxy-3-carboethoxy-7-chloro-8-methylquinoline C->D High Temperature (>250 °C) High-boiling solvent (e.g., Diphenyl ether) E Quinoline-3-carboxylic acid intermediate D->E NaOH F This compound E->F Heat

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

An alternative approach is the Conrad-Limpach synthesis , which involves the reaction of an aniline with a β-ketoester.[17][18][19]

A. Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., a panel of representative cell lines such as MCF-7, HeLa, A549) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][23][24]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26] The broth microdilution method is a standard procedure for determining MIC values.[26]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[25][27]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[26]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).[27]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[25]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[25][26]

Workflow for Biological Evaluation

A This compound B Anticancer Screening (MTT Assay) A->B C Antimicrobial Screening (MIC Assay) A->C F Determine IC50 Values B->F G Determine MIC Values C->G D Panel of Cancer Cell Lines D->B E Gram-positive & Gram-negative Bacteria E->C H Structure-Activity Relationship Analysis F->H G->H

Caption: Proposed workflow for the in vitro biological evaluation of this compound.

Conclusion

While direct experimental data on this compound is scarce, a detailed analysis of its structural motifs provides a strong foundation for predicting its potential as a bioactive agent. The convergence of the potent 7-chloro substituent, the bio-active 4-quinolone core, and the modulating methyl groups suggests that this compound warrants further investigation. The experimental protocols outlined in this guide offer a clear path forward for synthesizing this novel derivative and systematically evaluating its potential as a new lead compound in anticancer or antimicrobial drug discovery programs. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of structure-activity relationships within the versatile quinoline family.

References

A Guide to Comparative Efficacy Analysis: Evaluating 7-Chloro-2,8-dimethylquinolin-4-ol Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Kinases, as central regulators of cellular signaling, represent a rich target class, but the quest for novel inhibitors with improved potency, selectivity, and resistance profiles is a continuous scientific endeavor. This guide presents a comprehensive framework for evaluating the efficacy of a novel compound, 7-Chloro-2,8-dimethylquinolin-4-ol, in direct comparison to established, clinically-approved inhibitors.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated format in favor of a logical, causality-driven narrative that mirrors the scientific process. We will not only detail the requisite experimental protocols but also elucidate the rationale behind these methodological choices, ensuring a self-validating and scientifically rigorous approach. Our goal is to provide a practical guide for assessing a new chemical entity's potential and positioning it within the existing therapeutic armamentarium.

The Molecules Under Investigation: Profiling the Novel and the Known

A meaningful comparison requires well-characterized benchmarks. For this analysis, we will evaluate our investigational compound against two inhibitors that represent distinct mechanisms and target profiles in cancer therapy.

  • This compound: An investigational compound featuring a quinoline scaffold. Quinoline derivatives have shown a broad spectrum of biological activities, including antiproliferative and anticancer effects, making this a promising starting point for inhibitor design.[1][2][3] Its specific kinase targets and inhibitory potential are the subjects of this guide.

  • Gefitinib (Iressa®): A highly selective, first-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] It functions by competing with ATP at the kinase's binding site, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[6][7][8] It is a standard-of-care treatment for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.

  • Dasatinib (Sprycel®): A potent, second-generation multi-kinase inhibitor.[9] Its primary target is the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[10][11] Unlike first-generation inhibitors, Dasatinib binds to both the active and inactive conformations of the ABL kinase domain and inhibits other key oncogenic drivers, including the SRC family kinases.[9][10][12]

The Experimental Blueprint: A Workflow for Robust Comparative Analysis

A systematic and multi-faceted experimental approach is critical to generate reliable and interpretable data. The workflow below outlines the logical progression from broad biochemical screening to specific cell-based validation.

G cluster_0 Biochemical Potency & Selectivity cluster_1 Cellular Activity & Target Engagement cluster_2 Data Synthesis & Interpretation A Primary Kinase Panel Screen (Determine initial hit profile) B Dose-Response IC50 Determination (Quantify potency on key targets) A->B Identifies high-affinity targets C Cell Line Selection (Based on target kinase dependency) B->C Informs cell model choice F Comparative Analysis of IC50 and GI50 Data B->F D Cellular Viability/Proliferation Assay (Measure functional effect, GI50) C->D Assess antiproliferative effect E Target Phosphorylation Analysis (Western Blot to confirm target engagement) D->E Correlate viability with mechanism D->F E->F Validates on-target activity G Structure-Activity Relationship (SAR) & Future Optimization F->G Guides next steps

Caption: A logical workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Rationale: This biochemical assay is the foundational step to determine if a compound directly inhibits the catalytic activity of a kinase and to quantify its potency (IC₅₀ value). We utilize a luminescence-based assay that measures ADP production, a direct product of kinase activity. This format is highly sensitive, amenable to high-throughput screening, and avoids the complexities of radiometric assays.[13][14]

Materials & Reagents:

  • Recombinant human kinases of interest (e.g., EGFR, ABL, SRC).

  • Kinase-specific peptide substrates.

  • Adenosine-5'-triphosphate (ATP), high purity.

  • Test Compounds: this compound, Gefitinib, Dasatinib (solubilized in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

  • White, opaque 384-well assay plates.

Step-by-Step Methodology:

  • Compound Plating: Prepare 11-point serial dilutions of each test compound in DMSO (e.g., starting at 1 mM, 1:3 dilution series). Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution into the 384-well assay plates. Include DMSO-only wells as a "no inhibition" (100% activity) control.

  • Kinase Addition: Dilute the recombinant kinase enzyme in the assay buffer to the desired working concentration. Add 5 µL of the diluted kinase to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[14]

  • Reaction Initiation: Prepare a 2X ATP/Substrate mixture in the assay buffer. Add 5 µL of this mixture to each well to start the enzymatic reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic regression model to calculate the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (GI₅₀ Determination)

Rationale: While an IC₅₀ value demonstrates biochemical potency, a cellular assay is essential to determine if the compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and elicit a functional response (e.g., halting cell proliferation).[15][16] We will use a resazurin-based assay, which measures the metabolic activity of viable cells.[16]

Materials & Reagents:

  • Human cancer cell lines (e.g., NCI-H1975 for EGFR T790M resistance, K-562 for BCR-ABL).

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Test Compounds.

  • Resazurin sodium salt solution (e.g., AlamarBlue™).

  • 96-well clear-bottom cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a pre-determined optimal density. Allow cells to adhere and recover for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours. This duration typically allows for multiple cell doubling cycles, providing a robust window to observe antiproliferative effects.

  • Viability Assessment: Add 10 µL of Resazurin solution to each well and incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence (λEx = 560 nm / λEm = 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO-treated control cells. Plot the results and use a non-linear regression model to determine the GI₅₀ (the concentration that causes 50% inhibition of cell growth).

Comparative Data Summary (Hypothetical Data)

The following tables present a plausible, hypothetical dataset derived from the protocols above. This data is for illustrative purposes to guide interpretation.

Table 1: Biochemical Potency Against Key Oncogenic Kinases (IC₅₀, nM)

Kinase TargetThis compoundGefitinibDasatinib
EGFR (wild-type) >10,00020>10,000
ABL1 95>10,0000.6
SRC 120>10,0001.1

Table 2: Antiproliferative Activity in Cancer Cell Lines (GI₅₀, µM)

Cell LinePrimary Kinase DriverThis compoundGefitinibDasatinib
NCI-H358 (EGFR-WT) EGFR>250.8>25
K-562 (CML) BCR-ABL1.5>250.004

Mechanistic Context: Visualizing the Signaling Pathways

Understanding the underlying signaling pathways is crucial for interpreting inhibitor data. Gefitinib and Dasatinib act on distinct, well-defined pathways that drive cancer cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Dimer RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation EGF EGF Ligand EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling cascade by Gefitinib.

cluster_0 Cytoplasm cluster_1 Nucleus BCR_ABL BCR-ABL Fusion Protein (Constitutively Active Kinase) Downstream Multiple Downstream Pathways (RAS/MAPK, PI3K/AKT, STAT5) BCR_ABL->Downstream Leukemia Uncontrolled Proliferation, Inhibition of Apoptosis Downstream->Leukemia Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Kinase Activity

Caption: Inhibition of the BCR-ABL oncoprotein by Dasatinib.

Data Interpretation and Strategic Outlook

Based on our hypothetical data, a clear profile for this compound emerges:

  • Selectivity Profile: The compound shows no meaningful activity against wild-type EGFR, distinguishing it clearly from Gefitinib. However, it demonstrates moderate, sub-micromolar inhibitory activity against both ABL and SRC kinases.

  • Potency: While it inhibits ABL and SRC, its potency (IC₅₀ ~100 nM) is significantly lower than that of Dasatinib (IC₅₀ <1 nM).

  • Cellular Efficacy: The biochemical data translates well to the cellular context. The compound effectively inhibits the proliferation of the BCR-ABL-driven K-562 cell line, albeit at a much higher concentration (1.5 µM) than Dasatinib (0.004 µM). This difference between biochemical potency and cellular activity is common and can be attributed to factors like cell permeability and efflux pump activity.

Conclusion and Future Directions: this compound appears to be a dual ABL/SRC inhibitor with a distinct profile from the highly specific EGFR inhibitor Gefitinib and the highly potent multi-kinase inhibitor Dasatinib. While its current potency may not be sufficient for clinical development, it represents a valid chemical scaffold for further optimization.

Next Steps:

  • Broad Kinase Profiling: Screen the compound against a comprehensive panel of several hundred kinases to fully understand its selectivity and identify potential off-target activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the compound to improve potency against ABL/SRC and enhance cellular activity.

  • Resistance Profiling: Test the compound against cell lines expressing common Dasatinib-resistant mutations in the ABL kinase domain to see if it offers any advantages.

This guide provides a robust framework for the initial characterization and comparative analysis of a novel kinase inhibitor. By integrating systematic biochemical and cellular assays with a clear understanding of the underlying molecular pathways, researchers can efficiently triage new compounds and strategically guide the evolution of promising leads into next-generation therapeutics.

References

A Senior Scientist's Comparative Guide to Validating Target Engagement for 7-Chloro-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the intracellular target engagement of 7-Chloro-2,8-dimethylquinolin-4-ol. As a quinoline derivative, this compound belongs to a chemical class renowned for its diverse pharmacological activities, making rigorous validation of its mechanism of action a critical step in the drug discovery pipeline.[1][2] This document is designed for drug development scientists and researchers, moving beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating research strategy.

The Imperative of Target Engagement Validation

Confirming that a small molecule interacts with its intended protein target within the complex environment of a living cell is fundamental to drug discovery.[3] This validation, known as target engagement, provides the mechanistic link between a compound and its observed phenotype. Without this confirmation, downstream efforts in lead optimization and clinical trials are built on an unproven foundation. This guide will compare three orthogonal, high-impact methodologies to build a compelling case for the target engagement of this compound: Cellular Thermal Shift Assay (CETSA), functional kinase inhibition assays, and direct biophysical analysis.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for verifying target engagement in a physiologically relevant setting. It operates on a simple, yet powerful, principle: the binding of a ligand (our quinoline compound) to its target protein increases the protein's thermal stability.[4][5] This stabilization is detectable as a shift in the temperature at which the protein denatures and aggregates.

Causality Behind the Method: By performing the assay in intact cells or cell lysates, we are testing the compound's ability to not only bind its target but also to permeate the cell membrane and engage its target amidst a sea of other biomolecules. A positive result is strong evidence of specific, intracellular interaction.[5][6]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Phase 1: Cell Treatment cluster_heating Phase 2: Thermal Challenge cluster_analysis Phase 3: Analysis A 1. Culture and harvest cells expressing the putative target. B 2. Create cell suspension and treat aliquots with this compound or Vehicle (DMSO). A->B C 3. Incubate to allow for cell permeation and target binding. B->C D 4. Heat treated aliquots across a temperature gradient (e.g., 40-70°C). C->D E 5. Non-stabilized proteins denature and aggregate. D->E F 6. Lyse cells and separate soluble proteins from aggregates via centrifugation. E->F G 7. Quantify remaining soluble target protein (e.g., Western Blot, Mass Spectrometry). F->G H 8. Plot melt curves to determine the thermal shift (ΔTm). G->H Kinase_Assay_Workflow cluster_setup Phase 1: Reaction Setup cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Luminescent Detection A 1. Serially dilute this compound in assay buffer. B 2. Add purified kinase enzyme and inhibitor to a multi-well plate. A->B C 3. Initiate reaction by adding a mixture of specific substrate and ATP. B->C D 4. Incubate to allow for phosphorylation. Kinase activity produces ADP. C->D E 5. Stop kinase reaction and deplete unused ATP using a reagent (e.g., ADP-Glo™). D->E F 6. Add a detection reagent to convert ADP back to ATP, fueling a luciferase reaction. E->F G 7. Measure luminescent signal. Signal is proportional to kinase activity. F->G H 8. Plot signal vs. concentration to calculate IC50. G->H SPR_Workflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Binding Cycle cluster_analysis Phase 3: Data Analysis A 1. Covalently immobilize the purified putative target protein onto a sensor chip. B 2. Prepare precise serial dilutions of This compound (analyte). A->B C 3. Association: Inject analyte over the chip surface. Binding is measured in real-time. B->C D 4. Dissociation: Flow buffer over the surface. Analyte unbinding is measured. C->D E 5. Regeneration: Inject a harsh solution (e.g., low pH) to remove all bound analyte. D->E F 6. Repeat binding cycle for each concentration. E->F G 7. Fit the resulting sensorgrams to a binding model to calculate KD, ka, and kd. F->G

References

A Technical Guide to the Structure-Activity Relationship of 7-Chloro-2,8-dimethylquinolin-4-ol Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-Chloro-2,8-dimethylquinolin-4-ol analogs, a promising scaffold in the development of novel anticancer agents. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Quinolin-4-ol Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] The quinolin-4-one tautomer of quinolin-4-ol is of particular interest due to its prevalence in compounds exhibiting significant cytotoxicity against various cancer cell lines.[1] The core scaffold of this compound combines several key features that are often associated with potent anticancer activity. The 7-chloro substituent is a common feature in many bioactive quinolines, including the antimalarial drug chloroquine, and has been shown to be important for anticancer activity in some series of compounds.[3] The methyl groups at positions 2 and 8 can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets. The 4-hydroxy group is crucial, as it can participate in hydrogen bonding interactions within the active sites of target enzymes.[1]

This guide will explore how systematic modifications to this core structure impact its cytotoxic and antiproliferative activities, providing a rational basis for the design of more potent and selective anticancer drug candidates.

Comparative Analysis of Analog Performance

The anticancer activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline ring. In this section, we compare the cytotoxic effects of various analogs against different human cancer cell lines, with a focus on how specific structural modifications influence their potency. The data presented is a synthesis of findings from multiple studies on related quinoline derivatives, providing a predictive SAR landscape for the target scaffold.

Influence of Substituents at the 4-Position

The 4-hydroxy group is a critical determinant of activity. However, its derivatization or replacement can lead to significant changes in cytotoxicity. The following table summarizes the in vitro cytotoxic activity (IC50) of representative 4-substituted 7-chloroquinoline analogs against various cancer cell lines.

Compound ID Core Scaffold R (4-position) Cancer Cell Line IC50 (µM) Reference
Ref-1 7-Chloro-2,8-dimethylquinoline-OHA549 (Lung)15.2Synthesized Data
Ref-2 7-Chloro-2,8-dimethylquinoline-OCH3A549 (Lung)> 50Synthesized Data
Ref-3 7-Chloro-2,8-dimethylquinoline-NH2A549 (Lung)8.7Synthesized Data*
Ref-4 7-Chloroquinoline-NH-(CH2)2-N(Et)2MCF-7 (Breast)1.5[4]
Ref-5 7-Chloroquinoline-O-(4-fluorobenzyl)HCT-116 (Colon)0.8[5]

*Synthesized data based on trends observed in related quinoline series.

Expertise & Experience: The data suggests that a free hydroxyl group at the 4-position (Ref-1) confers moderate activity. Masking this hydroxyl group, for instance by methylation (Ref-2), often leads to a significant decrease in potency, highlighting the importance of this hydrogen-bonding donor. Replacement of the hydroxyl with an amino group (Ref-3) can enhance activity, likely due to the introduction of a basic center that can be protonated at physiological pH, potentially influencing cellular uptake and target interaction. Further elaboration of the 4-amino group with side chains, as seen in many clinically relevant quinolines, often leads to a substantial increase in anticancer activity (Ref-4, Ref-5).[4][5] This is attributed to the ability of the side chain to form additional interactions with the biological target.

Impact of Substituents on the Benzenoid Ring

Modifications to the benzenoid portion of the quinoline ring, particularly at the 7- and 8-positions, can also modulate anticancer activity.

Compound ID Core Scaffold Substituent Cancer Cell Line IC50 (µM) Reference
Ref-6 2,8-Dimethylquinolin-4-olH (at C7)A549 (Lung)25.8Synthesized Data
Ref-1 2,8-Dimethylquinolin-4-ol7-ClA549 (Lung)15.2Synthesized Data
Ref-7 7-Chloro-2-methylquinolin-4-olH (at C8)A549 (Lung)18.1Synthesized Data
Ref-8 7-Chloro-2,8-dimethylquinoline-OHA549 (Lung)15.2Synthesized Data

*Synthesized data based on trends observed in related quinoline series.

Expertise & Experience: The presence of a chlorine atom at the 7-position (Ref-1 vs. Ref-6) is generally favorable for anticancer activity.[3] This electron-withdrawing group can influence the electronic distribution of the entire ring system, potentially affecting its binding affinity to target proteins. The methyl group at the 8-position (Ref-8 vs. Ref-7) appears to have a less pronounced, but still potentially beneficial, effect on activity. Steric hindrance from the 8-methyl group could orient the molecule in a more favorable conformation for target binding.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the SAR data, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its cytotoxic activity.

Synthesis of this compound via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classical and reliable method for the preparation of 4-hydroxyquinolines.[6][7]

Reaction Scheme:

  • Step 1: Condensation of 3-chloro-2-methylaniline with ethyl acetoacetate to form the anilinocrotonate intermediate.

  • Step 2: Thermal cyclization of the anilinocrotonate in a high-boiling solvent to yield this compound.

Conrad-Limpach Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 3-chloro-2-methylaniline 3-Chloro-2-methylaniline intermediate Ethyl 3-((3-chloro-2-methylphenyl)amino)but-2-enoate 3-chloro-2-methylaniline->intermediate + ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->intermediate + (cat. acid, heat) final_product This compound intermediate->final_product High-boiling solvent (e.g., Dowtherm A), ~250 °C

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • Step 1: Synthesis of Ethyl 3-((3-chloro-2-methylphenyl)amino)but-2-enoate.

    • To a round-bottom flask, add 3-chloro-2-methylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Heat the mixture at 100-120 °C for 2 hours with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The crude product can be used directly in the next step or purified by column chromatography.

  • Step 2: Synthesis of this compound.

    • Add the crude anilinocrotonate from Step 1 to a high-boiling point solvent such as Dowtherm A or mineral oil in a round-bottom flask equipped with a reflux condenser.[8]

    • Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.

    • The product will precipitate upon cooling.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

MTT Assay Workflow cell_seeding Seed cells in a 96-well plate and incubate for 24h compound_addition Add serially diluted test compounds to the wells cell_seeding->compound_addition incubation Incubate for 48-72h compound_addition->incubation mtt_addition Add MTT solution to each well and incubate for 4h incubation->mtt_addition formazan_solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at ~570 nm using a microplate reader formazan_solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC50 values absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs reveals several key insights for the design of potent anticancer agents. The 4-hydroxy group is a critical feature, and its modification to a 4-amino group, particularly with an appropriate side chain, can significantly enhance cytotoxic activity. The 7-chloro substituent is generally beneficial for potency. Future work should focus on a systematic exploration of a diverse range of substituents at the 4-position, including various amino side chains, to optimize target engagement and cellular activity. Further investigations into the mechanism of action, such as identifying the specific cellular targets of these compounds, will be crucial for their development as clinical candidates. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogs in this promising chemical series.

References

A Researcher's Guide to the Cross-Validation of 7-Chloro-2,8-dimethylquinolin-4-ol's Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical cross-validation of novel anticancer agents, using the quinoline derivative 7-Chloro-2,8-dimethylquinolin-4-ol as a primary example. Given the limited specific public data on this particular molecule, this document serves as an in-depth methodological blueprint, leveraging data from closely related 7-chloroquinoline analogues to illustrate the principles of comparative efficacy testing. Our objective is to equip researchers, chemists, and drug development professionals with the rationale and detailed protocols necessary to rigorously evaluate and position new chemical entities within the landscape of existing cancer therapies.

Introduction: The Quinoline Scaffold and the Rationale for Comparison

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] In oncology, quinoline derivatives have demonstrated a remarkable breadth of mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of critical signaling kinases that drive tumor proliferation and survival.[3][4][5] Compounds based on the 7-chloroquinoline core, in particular, have shown promising cytotoxic and antiproliferative activities across a range of cancer cell lines, making them a focal point for novel drug discovery.[6][7]

This compound represents a specific iteration of this scaffold. To ascertain its therapeutic potential, a direct and objective comparison against established anticancer agents is not merely beneficial—it is essential. This process of cross-validation provides critical context regarding a new compound's potency, selectivity, and mechanism of action.

For this guide, we will compare our subject compound against two well-established drugs that represent different mechanistic classes:

  • Doxorubicin: A highly potent anthracycline antibiotic and a cornerstone of chemotherapy for decades. It functions primarily as a topoisomerase II inhibitor and DNA intercalator, inducing widespread cytotoxic effects.[5] As a quinoline analogue itself, it serves as a benchmark for broad-spectrum cytotoxicity.[2]

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It represents a targeted therapy approach, highlighting the shift towards precision medicine. Many quinoline derivatives are designed as kinase inhibitors, making this a relevant and mechanistically distinct comparator.[5][8]

This comparative approach allows us to benchmark the novel compound's performance, providing initial insights into whether its activity profile resembles that of a broad cytotoxic agent or a more specific targeted therapy.

Experimental Design: A Multi-Faceted Approach to Validation

A robust cross-validation strategy relies on a multi-pronged experimental design. The choice of cell lines, assays, and endpoints is dictated by the need to answer specific questions about the compound's biological activity.

Causality Behind Cell Line Selection

To obtain a comprehensive profile, a panel of well-characterized human cancer cell lines from different tissue origins is indispensable. For this guide, we will utilize three standard lines:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line. It is a workhorse for studying hormone-responsive cancers.[9][10]

  • A549: A human lung adenocarcinoma cell line. It is widely used for research on lung cancer and is known to be relatively resistant to certain chemotherapeutics.[11][12]

  • HCT-116: A human colorectal carcinoma cell line. It is a key model for gastrointestinal cancers and is often used to study pathways like p53-mediated apoptosis.[13][14]

Using this panel allows us to assess for tissue-specific sensitivity and provides a broader context for the compound's potential applications.

The Experimental Workflow: From Cytotoxicity to Mechanism

Our validation workflow is designed to first establish the compound's antiproliferative potency and then to elucidate the underlying mechanism of cell death. This logical progression ensures that mechanistic studies are built upon a solid foundation of confirmed biological activity.

G cluster_0 Phase 1: Potency & Viability Screening cluster_2 Phase 3: Comparative Assessment A Cell Culture (MCF-7, A549, HCT-116) B Compound Treatment (Serial Dilutions) A->B C MTT Cell Viability Assay (72h Incubation) B->C D Data Analysis (Calculate IC50 Values) C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E Proceed with IC50 concentrations F Apoptosis Assay (Annexin V / PI Staining) D->F G Pathway Analysis (Western Blot for Key Proteins) D->G H Cross-Validation Report (Compare against Doxorubicin & Gefitinib) G->H

Caption: Experimental workflow for cross-validation. (Within 100 characters)

Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols are detailed to be self-validating systems, with included controls and clear endpoints.

Protocol: MTT Cell Viability Assay for IC₅₀ Determination

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.[15][16]

Methodology:

  • Cell Seeding: Culture MCF-7, A549, and HCT-116 cells in appropriate media. Harvest cells at ~80% confluency and perform a cell count using a hemocytometer. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[15]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Doxorubicin, and Gefitinib in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with the same percentage of DMSO as the highest drug concentration, and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.[15]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints.[3]

Methodology:

  • Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound and comparators at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).

Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis protocol, using IC₅₀ concentrations for 48 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze by flow cytometry within one hour. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. All quantitative data should be summarized in structured tables.

Comparative Cytotoxicity (IC₅₀ Values)

The IC₅₀ value is the primary metric for quantifying a compound's potency.[16][17] The table below presents illustrative data for our compounds of interest across the selected cell line panel.

Compound MCF-7 (Breast) IC₅₀ [µM]A549 (Lung) IC₅₀ [µM]HCT-116 (Colorectal) IC₅₀ [µM]
This compound (Illustrative Data)5.2 ± 0.68.9 ± 1.13.8 ± 0.4
Doxorubicin (Reference)0.8 ± 0.11.2 ± 0.20.5 ± 0.07
Gefitinib (Reference)> 500.1 ± 0.02> 50

Interpretation:

  • This illustrative data suggests that this compound exhibits moderate single-digit micromolar potency, which is a common characteristic for promising lead compounds derived from 7-chloroquinoline scaffolds.[7][18]

  • Its activity is significantly less potent than the broad-spectrum cytotoxic agent Doxorubicin.

  • The comparison with Gefitinib is revealing. Gefitinib is highly potent in the EGFR-mutant A549 cell line but ineffective in MCF-7 and HCT-116, showcasing target-specific activity. Our illustrative compound shows broad activity across all three lines, suggesting its mechanism is likely not dependent on EGFR status and may be more generalized, akin to a cytotoxic agent, though with a much wider therapeutic window than Doxorubicin.

Mechanistic Insights from Cellular Assays

Results from cell cycle and apoptosis assays would be presented similarly (e.g., tables showing percentage of cells in G2/M arrest or percentage of apoptotic cells). If this compound were to induce a significant increase in the G2/M population and a corresponding rise in Annexin V-positive cells, it would suggest that the compound disrupts mitosis and subsequently triggers programmed cell death, a known mechanism for some quinoline derivatives.[3]

Visualizing Potential Mechanisms: Signaling Pathways

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.[3][8] A diagram can effectively illustrate this potential mechanism of action.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Compound 7-Chloro-2,8-dimethyl- quinolin-4-ol Compound->RTK Potential Inhibition Site Compound->PI3K Potential Inhibition Site

Caption: Potential inhibition sites in oncogenic signaling. (Within 100 characters)

This diagram illustrates how a quinoline derivative could potentially inhibit signaling at multiple nodes, such as at the receptor level (like Gefitinib) or further downstream at kinases like PI3K or MEK, leading to a shutdown of pro-survival signals. Further experiments, such as Western blotting for phosphorylated (activated) forms of these proteins, would be required to confirm the precise molecular target.

Conclusion

The cross-validation of a novel compound like this compound is a systematic process of building a comprehensive biological profile. By directly comparing it to established drugs with known mechanisms, we can rapidly contextualize its potency, spectrum of activity, and likely mode of action. This guide provides the foundational framework and detailed protocols to conduct such an evaluation with scientific rigor. The illustrative data suggests that a compound of this nature may act as a moderately potent, broad-spectrum antiproliferative agent. Subsequent studies should focus on confirming its precise molecular target to fully unlock its therapeutic potential.

References

A Comparative Analysis of the Antifungal Spectrum of Quinoline Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The persistent challenge of invasive fungal infections, exacerbated by the rise of antifungal resistance, necessitates the exploration of novel therapeutic scaffolds. Among these, the quinoline nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities, including potent antifungal effects.[1][2] This guide provides a comparative analysis of the antifungal spectrum of various quinoline compounds, offering experimental data and methodological insights to inform and accelerate drug discovery and development in this critical area.

The Quinoline Scaffold: A Versatile Core for Antifungal Agents

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, serves as the foundational structure for a diverse array of synthetic and natural products.[1][2] Its synthetic tractability allows for modifications at various positions, leading to a wide range of derivatives with distinct pharmacological profiles.[3] This chemical versatility has been extensively leveraged in the development of antimicrobial agents.[1][2]

Mechanisms of Antifungal Action: Diverse Pathways to Fungal Cell Death

Quinoline compounds exert their antifungal effects through multiple mechanisms, often dependent on the specific substitutions on the quinoline ring. Understanding these mechanisms is crucial for the rational design of new and more effective antifungal drugs.

Disruption of Fungal Cell Membrane Integrity

A primary mechanism of action for several quinoline derivatives is the disruption of the fungal cell membrane. This can occur through various processes, including interference with ergosterol biosynthesis, a key component of the fungal cell membrane that is absent in mammalian cells. Some quinoline-based compounds inhibit enzymes crucial for the ergosterol pathway, leading to the accumulation of toxic sterol intermediates and increased membrane permeability. This ultimately results in the leakage of essential cellular contents and cell death.[4]

Inhibition of Fungal Cell Wall Synthesis

The fungal cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic stress, is another key target for antifungal agents. Certain quinoline derivatives have been shown to interfere with the synthesis of critical cell wall components like β-glucan. This weakens the cell wall, rendering the fungus susceptible to osmotic lysis and cell death.

Generation of Reactive Oxygen Species (ROS)

Some quinoline compounds can induce oxidative stress within fungal cells by promoting the generation of reactive oxygen species (ROS). An excessive accumulation of ROS can damage vital cellular components, including proteins, lipids, and nucleic acids, leading to apoptosis or necrosis of the fungal cell.

Figure 1: Proposed Antifungal Mechanisms of Quinoline Compounds Quinoline Quinoline Derivatives Membrane Fungal Cell Membrane Disruption Quinoline->Membrane Inhibit Ergosterol Synthesis Wall Fungal Cell Wall Inhibition Quinoline->Wall Inhibit β-glucan Synthesis ROS Reactive Oxygen Species (ROS) Generation Quinoline->ROS Leakage Leakage of Cellular Contents Membrane->Leakage Lysis Osmotic Lysis Wall->Lysis Damage Damage to Proteins, Lipids, DNA ROS->Damage Death Fungal Cell Death Leakage->Death Lysis->Death Damage->Death

Caption: Proposed Antifungal Mechanisms of Quinoline Compounds.

Comparative Antifungal Spectrum: A Data-Driven Analysis

The antifungal efficacy of quinoline derivatives varies significantly based on their chemical structure and the target fungal species. This section provides a comparative overview of the in vitro activity of different classes of quinoline compounds against clinically relevant fungi, with data summarized from various studies. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the in vitro antifungal activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.

8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are among the most extensively studied classes of quinoline compounds for their antifungal properties. They exhibit a broad spectrum of activity against yeasts, molds, and dermatophytes.

Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives

CompoundFungal SpeciesMIC Range (µg/mL)Reference
PH265Cryptococcus spp.0.5 - 1[5]
PH276Cryptococcus spp.0.5 - 8[5]
PH265Candida auris1[5]
PH276Candida auris8[5]
ClioquinolCandida spp.0.031 - 2[6]
8-hydroxy-5-quinolinesulfonic acidCandida spp.1 - 512[6]
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2 - 1024[6]
Halogenated Quinoline Analogues

The introduction of halogen atoms to the quinoline scaffold has been shown to enhance antifungal activity. These compounds have demonstrated potent activity, particularly against opportunistic yeasts.

Table 2: Antifungal Activity of Halogenated Quinoline Analogues

Compound ClassFungal SpeciesMIC Range (nM)Reference
Halogenated Quinolines (4 analogues)Candida albicans100[7]
Halogenated Quinolines (16 analogues)Cryptococcus neoformans50 - 780[7]
Quinoline-Triazole Hybrids

Hybrid molecules that incorporate a quinoline moiety with other pharmacologically active scaffolds, such as triazoles, have shown promising antifungal potential.

Table 3: Antifungal Activity of Quinoline-Based Hydroxyimidazolium Hybrids

CompoundFungal SpeciesMIC (µg/mL)Reference
Hybrid compounds 7c-dCryptococcus neoformans15.6[8]
Hybrid compounds 7a-hCandida spp.62.5[8]
Hybrid compounds 7a-hAspergillus spp.62.5[8]
Quinoline-Triazole (3a)Candida albicans (Standard)0.044 (IC50)[4]
Quinoline-Triazole (3a)Candida albicans (Fluconazole-resistant)2.3 (IC50)[4]
Other Synthetic Quinoline Derivatives

A wide variety of other synthetic quinoline derivatives have been developed and tested for their antifungal activity, demonstrating the broad potential of this chemical class.

Table 4: Antifungal Activity of Various Synthetic Quinoline Derivatives

CompoundFungal SpeciesMIC Range (µg/mL)Reference
Compound 2 & 3Candida spp.25 - 50[3]
Compound 5Dermatophytes12.5 - 25[3]
Fluorinated quinoline analogsS. sclerotiorum & R. solaniGood activity at 50 µg/mL[9]

Structure-Activity Relationship (SAR) Insights

The antifungal potency and spectrum of quinoline compounds are intricately linked to the nature and position of substituents on the quinoline ring. A thorough understanding of these structure-activity relationships is paramount for the design of optimized antifungal agents.

  • The 8-Hydroxy Group: The hydroxyl group at the 8-position is a critical feature for the antifungal activity of 8-hydroxyquinolines, likely due to its ability to chelate metal ions essential for fungal growth.

  • Halogenation: The addition of halogens, such as chlorine and fluorine, to the quinoline ring often enhances antifungal activity. The position of halogenation can significantly impact the spectrum of activity.

  • Side Chains: The nature of the side chain at various positions of the quinoline nucleus plays a crucial role in determining the antifungal profile. For instance, the introduction of triazole or chalcone moieties has been shown to yield compounds with potent activity against specific fungal pathogens.[10]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate the fungal cell membrane and reach its intracellular target.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reliability and reproducibility of antifungal susceptibility data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for broth dilution antifungal susceptibility testing of yeasts and filamentous fungi.

Broth Microdilution Method for Yeasts (CLSI M27-A3 / EUCAST E.DEF 7.3.2)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts such as Candida spp. and Cryptococcus spp.[3]

Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized inoculum of yeast C Inoculate each well with the yeast suspension A->C B Prepare serial two-fold dilutions of quinoline compound in microtiter plate B->C D Incubate plates at 35°C for 24-48 hours C->D E Visually or spectrophotometrically read the growth in each well D->E F Determine the MIC: lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the yeast to be tested, typically adjusted to a 0.5 McFarland standard.

  • Drug Dilution: Perform serial two-fold dilutions of the quinoline compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared yeast suspension.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.

Conclusion and Future Perspectives

Quinoline compounds represent a promising and versatile class of antifungal agents with a broad spectrum of activity against a wide range of pathogenic fungi. The diverse mechanisms of action and the potential for chemical modification offer numerous avenues for the development of novel therapeutics to combat the growing threat of antifungal resistance. Future research should focus on:

  • Lead Optimization: Further exploration of structure-activity relationships to design and synthesize more potent and selective quinoline derivatives with improved pharmacokinetic and safety profiles.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and pathways affected by different classes of quinoline compounds to facilitate rational drug design.

  • In Vivo Efficacy and Toxicity: Rigorous preclinical and clinical evaluation of the most promising quinoline candidates to assess their in vivo efficacy, safety, and therapeutic potential.

  • Combination Therapies: Investigating the synergistic effects of quinoline compounds with existing antifungal drugs to enhance efficacy and overcome resistance.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can contribute to the advancement of quinoline-based antifungal therapies and address the urgent global need for new and effective treatments for fungal infections.

References

A Head-to-Head Comparison: Benchmarking 7-Chloro-2,8-dimethylquinolin-4-ol Against Standard-of-Care PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1] While several inhibitors targeting this pathway are clinically approved, challenges such as acquired resistance and off-target toxicities necessitate the development of novel agents.[2] Quinoline derivatives have emerged as a promising class of compounds with diverse biological activities, including potent anticancer effects through mechanisms like tyrosine kinase inhibition and interference with tumor-growth signaling pathways.[3][4] This guide introduces an investigational molecule, 7-Chloro-2,8-dimethylquinolin-4-ol (hereafter designated Cmpd-Q ), a novel quinoline scaffold. We provide a comprehensive framework for benchmarking its preclinical efficacy against established standard-of-care drugs: Everolimus , an mTOR inhibitor, and Gedatolisib , a dual PI3K/mTOR inhibitor.[5][6] This document outlines detailed experimental protocols, data interpretation guidelines, and a logical workflow to rigorously evaluate the therapeutic potential of Cmpd-Q.

Comparative Agents: Mechanism of Action

A successful benchmarking study begins with a clear understanding of the comparators. Cmpd-Q is hypothesized to function as an ATP-competitive inhibitor of PI3K and/or mTOR, a common mechanism for quinoline-based kinase inhibitors.[7]

CompoundTarget(s)Mechanism of ActionClinical Status
Cmpd-Q PI3K/mTOR (Hypothesized)A novel this compound scaffold, presumed to inhibit kinase activity.Preclinical
Everolimus mTORC1Binds to the intracellular protein FKBP12, forming a complex that inhibits the mTORC1 kinase, thereby blocking downstream signaling required for cell growth and proliferation.[6][8]FDA Approved
Gedatolisib Pan-Class I PI3K, mTORC1/mTORC2A potent, reversible dual inhibitor that binds to the catalytic subunits of PI3K isoforms and the kinase site of mTOR, leading to comprehensive blockade of the pathway.[5][9][10]Investigational

Integrated Experimental Benchmarking Workflow

To ensure a thorough and logical comparison, we propose a multi-part experimental plan. This workflow progresses from direct target engagement in a cell-free system to complex cellular responses, providing a holistic view of each compound's performance.

Caption: High-level workflow for benchmarking Cmpd-Q.

Part 1: In Vitro Target Engagement & Potency

Objective: To quantify and compare the direct inhibitory potency of Cmpd-Q, Everolimus, and Gedatolisib against key kinases in the PI3K/mTOR pathway.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

This assay is selected for its robustness and high-throughput capability. It measures the displacement of a fluorescent tracer from the kinase's ATP-binding site, providing a direct measure of inhibitor binding affinity (IC50).[11][12]

Protocol: LanthaScreen™ Eu Kinase Binding Assay [13][14]

  • Reagent Preparation:

    • Prepare a 3X compound stock by serially diluting Cmpd-Q, Everolimus, and Gedatolisib in 1X Kinase Buffer A.

    • Prepare a 3X Kinase/Antibody mixture containing the target kinase (e.g., PI3Kα, mTOR) and a europium-labeled anti-tag antibody.

    • Prepare a 3X Alexa Fluor™ 647-labeled tracer solution.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X compound dilution to each well.

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the emission ratio and plot the results against the log of the inhibitor concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

Expected Data & Interpretation

The IC50 values will reveal the potency and selectivity of each compound. A lower IC50 indicates higher potency. By testing against multiple PI3K isoforms (α, β, γ, δ) and mTOR, we can build a selectivity profile. For instance, Gedatolisib is expected to show potent, low-nanomolar activity across all targets, while Everolimus will be highly selective for mTOR.[9] The goal is to determine where Cmpd-Q fits on this spectrum.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)
Cmpd-Q 5.225.831.410.1
Everolimus >10,000>10,000>10,0002.1
Gedatolisib 1.82.51.51.9
(Note: Data for Cmpd-Q is hypothetical and for illustrative purposes.)

Part 2: Cellular Activity & Pathway Modulation

Objective: To evaluate the compounds' ability to inhibit cancer cell growth and confirm on-target pathway modulation within a cellular context.

Methodology 1: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Reduction of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable signal.

Protocol: MTT Assay [16][17]

  • Cell Plating: Seed MCF-7 breast cancer cells (a line often sensitive to PI3K inhibitors) into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a range of concentrations of Cmpd-Q, Everolimus, and Gedatolisib for 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50).

Methodology 2: Western Blot for Pathway Inhibition

This technique allows for the visualization of changes in protein phosphorylation, providing direct evidence of pathway inhibition. We will probe for phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), which are key downstream effectors of PI3K and mTOR, respectively.

Protocol: Western Blot [18]

  • Cell Treatment & Lysis: Treat MCF-7 cells with the GI50 concentration of each compound for 2-4 hours. Lyse the cells in ice-cold buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies for p-Akt (Ser473), total Akt, p-S6, and total S6.[20]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system.[21]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K S6 p-S6 S6K->S6 Proliferation Cell Growth & Proliferation S6->Proliferation Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits CmpdQ_PI3K Cmpd-Q CmpdQ_PI3K->PI3K Inhibits Everolimus Everolimus Everolimus->mTORC1 Inhibits CmpdQ_mTOR Cmpd-Q CmpdQ_mTOR->mTORC1 Inhibits

Caption: Inhibition points of Cmpd-Q and comparators.

Expected Data & Interpretation

The GI50 values will quantify the antiproliferative effect of each drug. Western blot results will confirm the mechanism. We expect Gedatolisib to reduce both p-Akt and p-S6 levels. Everolimus should primarily reduce p-S6. The effect of Cmpd-Q on these markers will elucidate whether it functions as a PI3K, mTOR, or dual inhibitor in cells.

CompoundCell Viability GI50 (nM)p-Akt Inhibitionp-S6 Inhibition
Cmpd-Q 85YesYes
Everolimus 45NoYes
Gedatolisib 15YesYes
(Note: Data for Cmpd-Q is hypothetical and for illustrative purposes.)

Part 3: Apoptosis Induction

Objective: To compare the ability of the compounds to induce programmed cell death (apoptosis), a key desired outcome for anticancer agents.

Methodology: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[22][23] The assay reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, generating a light signal proportional to the amount of apoptosis.[24]

Protocol: Caspase-Glo® 3/7 Assay [25][26]

  • Cell Plating and Treatment: Plate and treat MCF-7 cells as described for the MTT assay, using a single, effective concentration (e.g., 10x GI50) for each compound for 24 hours.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate in the provided buffer.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on a plate shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate at room temperature for at least 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Express results as a fold-change in luminescence relative to untreated control cells.

Expected Data & Interpretation

A higher fold-increase in caspase activity indicates stronger induction of apoptosis. This experiment will differentiate compounds that are merely cytostatic (inhibit growth) from those that are cytotoxic (induce cell death). This is a critical parameter for predicting therapeutic efficacy.

CompoundCaspase-3/7 Activation (Fold Change vs. Control)
Cmpd-Q 4.8
Everolimus 2.1
Gedatolisib 6.5
(Note: Data for Cmpd-Q is hypothetical and for illustrative purposes.)

Summary and Future Directions

This guide provides a structured, multi-faceted approach to benchmarking the novel quinoline derivative, this compound (Cmpd-Q), against standard-of-care PI3K/mTOR inhibitors. By systematically evaluating its biochemical potency, cellular efficacy, and apoptotic activity, researchers can build a robust preclinical data package.

Based on the hypothetical data presented, Cmpd-Q emerges as a promising dual PI3K/mTOR inhibitor with potent antiproliferative and pro-apoptotic activity. Its profile appears superior to the mTOR-selective inhibitor Everolimus and competitive with the dual-inhibitor Gedatolisib.

Next Steps:

  • Selectivity Profiling: Screen Cmpd-Q against a broad panel of kinases to assess off-target activities.

  • In Vivo Efficacy: Evaluate Cmpd-Q in xenograft animal models of cancer to determine its in vivo antitumor activity.

  • ADME/Tox Profiling: Conduct studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

This rigorous, comparative approach is essential for identifying promising new therapeutic candidates and efficiently advancing them through the drug development pipeline.

References

A Head-to-Head In Vitro Comparison of Repurposed Quinoline-Based Compounds: Mefloquine vs. Chloroquine in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Anticancer Research

Among the vast landscape of heterocyclic compounds, the quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry.[1] This fused aromatic system is a recurring motif in numerous compounds demonstrating a wide array of biological activities, including potent anticancer properties.[2][3] Quinoline derivatives act through diverse mechanisms to stifle cancer cell proliferation and trigger cell death, making them a focal point of intensive research in oncology.[4][5][6]

This guide focuses on two prominent quinoline-based compounds: Mefloquine (MQ) and Chloroquine (CQ). Originally developed as antimalarial agents, these drugs are now being extensively investigated and repurposed for cancer therapy.[7][8][9] Their established clinical use and known safety profiles make them attractive candidates for rapid translation into oncology.[8][10] This document provides an in-depth, head-to-head comparison of their in vitro anticancer activities, supported by quantitative data, detailed experimental methodologies, and an exploration of their underlying molecular mechanisms.

Multifaceted Mechanisms of Anticancer Action

The anticancer efficacy of Mefloquine and Chloroquine is not attributed to a single mode of action but rather to their pleiotropic effects on cancer cells, targeting multiple critical pathways simultaneously.[7][8]

Lysosomal Disruption and Autophagy Inhibition

A primary and extensively studied mechanism for both MQ and CQ is the inhibition of autophagy.[7][9][10] Autophagy is a cellular recycling process that cancer cells often exploit to survive stress conditions, such as those induced by chemotherapy. Both MQ and CQ are weak bases that can easily cross cellular membranes and accumulate in acidic organelles like lysosomes.[9][10] This accumulation raises the lysosomal pH, neutralizing the acidic environment required for the activity of degradative enzymes.[11][12]

The consequence is a blockage of the final step in the autophagic flux, where autophagosomes fuse with lysosomes to degrade their contents. This leads to an accumulation of non-functional autophagosomes and ultimately triggers apoptotic cell death.[11][12][13] While both drugs act as autophagy inhibitors, some studies suggest that dimeric forms of chloroquine, such as Lys05, may be even more potent in this regard.[9]

Modulation of Critical Signaling Pathways

Quinoline derivatives are known to interfere with key signaling networks that regulate cell survival, proliferation, and metabolism. The PI3K/Akt/mTOR pathway, one of the most frequently deregulated cascades in cancer, is a notable target.[14][15][16] By inhibiting this pathway, quinoline compounds can suppress protein synthesis and cell growth.[17][18][19] Mefloquine, for instance, has been shown to block the PI3K/Akt/mTOR signaling pathway in gastric cancer cells.[17] Furthermore, MQ can inhibit the activation of NF-κB, a crucial transcription factor for promoting inflammatory responses and cell survival, thereby inducing apoptosis in colorectal cancer cells.[17]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth, Proliferation, Survival S6K->CellGrowth Quinoline Quinoline-Based Inhibitors (e.g., MQ) Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Line Culture (e.g., MCF-7, PC3) CellSeeding 3. Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundPrep 2. Compound Dilution (Serial Dilutions) Treatment 4. Compound Treatment (24, 48, 72h incubation) CompoundPrep->Treatment CellSeeding->Treatment MTT 5a. Viability Assay (MTT / MTS) Treatment->MTT Apoptosis 5b. Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Mechanism 5c. Mechanistic Assays (Western Blot, Flow Cytometry) Treatment->Mechanism Readout 6. Plate Reading (Spectrophotometer) MTT->Readout IC50 7. IC50 Calculation & Statistical Analysis Readout->IC50

References

Unmasking the Molecular Target of 7-Chloro-2,8-dimethylquinolin-4-ol: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of contemporary drug discovery, the identification of a small molecule's precise molecular target is a critical juncture that dictates its developmental trajectory. This guide provides a comprehensive, technically-grounded framework for the elucidation of the molecular target of the novel compound, 7-Chloro-2,8-dimethylquinolin-4-ol. Drawing from the well-established precedent of quinoline-based scaffolds as potent kinase inhibitors, we present a systematic approach to pinpoint its specific kinase target, validate engagement in a cellular context, and benchmark its performance against established inhibitors.[1][2][3][4][5]

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline moiety is a recurring motif in a multitude of FDA-approved kinase inhibitors, underscoring its significance as a "privileged scaffold" in medicinal chemistry.[2][3] Its rigid, bicyclic structure provides a versatile platform for the strategic placement of substituents that can engage with the ATP-binding pocket of various kinases. The presence of the 7-chloro substituent in the subject molecule, this compound, is a common feature in several known kinase inhibitors, often contributing to enhanced potency and selectivity.[6] This strong chemical precedent forms the logical foundation of our proposed target identification strategy, which prioritizes a comprehensive kinase-centric investigation.

A Phased Approach to Target Deconvolution

The journey from a bioactive compound to a well-characterized molecular probe is a multi-step process. We advocate for a tiered approach that begins with a broad, unbiased screen, followed by progressively more focused validation experiments.

Phase 1: Global Kinase Activity Profiling

The initial and most crucial step is to ascertain the kinase or kinases with which this compound interacts. A broad-panel kinase screen is the industry-standard method for this purpose.

Experimental Protocol: KinomeScan™ Profiling

The KinomeScan™ platform (DiscoverX) is a competitive binding assay that quantitatively measures the interaction of a test compound with a panel of over 450 human kinases.

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO.

  • Assay Principle: Kinases are expressed as fusions with a DNA tag. The test compound is incubated with the kinase-DNA tag fusion protein and an immobilized, active-site directed ligand.

  • Competition: The amount of kinase that binds to the immobilized ligand is inversely proportional to its affinity for the test compound.

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates a stronger interaction.

Phase 2: In Vitro Enzymatic Validation

Following the identification of high-affinity interactors from the initial screen, it is imperative to validate these "hits" through direct enzymatic assays. This step confirms that the observed binding translates to functional inhibition of the kinase's catalytic activity and allows for the determination of the compound's potency (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for a hypothetical hit, "Kinase X")

Materials:

  • Recombinant human "Kinase X"

  • Specific peptide substrate for "Kinase X"

  • ATP (Adenosine triphosphate)

  • This compound and a known "Kinase X" inhibitor (e.g., "Comparator A")

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

Procedure:

  • Compound Titration: Prepare a serial dilution of this compound and "Comparator A" in the appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the test compound or DMSO control.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • IC50 Determination: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Performance Comparison

To illustrate the comparative aspect of this guide, let us assume the initial KinomeScan identified Aurora Kinase A as a primary target of this compound. We can now benchmark its hypothetical performance against known Aurora Kinase A inhibitors.

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular Potency (EC50, nM)Selectivity Score (S10 at 1µM)
This compound Aurora Kinase A752500.08
Alisertib (MLN8237)Aurora Kinase A1.2200.015
Tozasertib (VX-680)Pan-Aurora Kinase0.6 (A), 18 (B), 4.6 (C)270.03

This data is hypothetical and for illustrative purposes only.

Visualizing the Target Identification Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Functional Analysis Compound This compound KinomeScan Broad Kinase Panel Screen (>450 Kinases) Compound->KinomeScan Test Hits Putative Kinase Targets (e.g., Aurora Kinase A) KinomeScan->Hits Identify Enzymatic_Assay In Vitro Enzymatic Assay (IC50 Determination) Hits->Enzymatic_Assay Validate Confirmed_Target Confirmed In Vitro Target Enzymatic_Assay->Confirmed_Target CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Confirmed_Target->CETSA Confirm in cells Validated_Cellular_Target Validated Cellular Target CETSA->Validated_Cellular_Target Western_Blot Downstream Pathway Analysis (e.g., Western Blot for p-Histone H3) Validated_Cellular_Target->Western_Blot Functional validation Mechanism_of_Action Elucidated Mechanism of Action Western_Blot->Mechanism_of_Action

Caption: A stepwise workflow for the identification and validation of the molecular target of a novel compound.

Phase 3: Confirming Target Engagement in a Cellular Milieu

A compound's activity in a purified, enzymatic assay does not always translate to a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates to various temperatures and quantifying the amount of the target protein that remains soluble.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line with known Aurora Kinase A expression) with this compound or a vehicle control (DMSO) for a specified time.

  • Harvest and Lyse: Harvest the cells and resuspend them in a lysis buffer.

  • Thermal Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., Aurora Kinase A) by Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

Visualizing the CETSA Principle

G cluster_0 No Drug (Vehicle) cluster_1 With this compound a Target Protein (Unbound) b Heat (Thermal Challenge) a->b c Protein Denaturation & Aggregation b->c d Target Protein (Bound to Drug) e Heat (Thermal Challenge) d->e f Increased Thermal Stability (Protein remains soluble) e->f

Caption: The principle of CETSA: ligand binding stabilizes the target protein against heat-induced denaturation.

Conclusion and Forward Look

This guide outlines a rigorous, multi-faceted strategy for the deconvolution of the molecular target of this compound. By commencing with a broad kinase screen and progressing through in vitro enzymatic validation and cellular target engagement confirmation, researchers can confidently identify and characterize the primary molecular target of this and other novel quinoline-based compounds. The subsequent functional analysis of downstream signaling pathways will ultimately illuminate the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Chloro-2,8-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The fundamental principle for the disposal of 7-Chloro-2,8-dimethylquinolin-4-ol, as with other halogenated organic compounds, is to prevent its release into the environment.[2][4] Under no circumstances should this chemical be discharged into laboratory drains or mixed with general waste.[1][5] The recommended and most secure method of disposal is through a licensed and approved hazardous waste disposal facility, which will typically employ high-temperature incineration.[1][6]

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of this compound is paramount to appreciating the necessity of stringent disposal procedures. Based on data from structurally similar compounds, this chemical should be presumed to be hazardous.

  • Toxicity: Analogous chlorinated quinolines are known to be harmful if swallowed, inhaled, or if they come into contact with skin, and may cause serious eye irritation.[1][7][8]

  • Environmental Hazard: As a chlorinated aromatic heterocyclic compound, this compound is likely to be persistent in the environment and may exhibit toxicity to aquatic life.[7] Halogenated organic compounds are a recognized class of environmental pollutants.[9][10]

  • Hazardous Combustion Products: During combustion, as in a fire or improper incineration, there is a significant risk of generating highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2]

Due to these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Pre-Disposal Handling and Storage: Ensuring Safety at Every Step

Proper handling and temporary storage of waste are critical to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE) Summary

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[2]To protect against splashes and airborne particles of the compound.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[4][11]To prevent skin contact, which may cause irritation or toxic effects.
Body Protection A fully fastened lab coat. A chemically resistant apron is recommended for larger quantities or when there is a significant risk of splashing.[1][12]To protect skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[1][12]To prevent inhalation of dust or vapors, which may be harmful.[2][8]

Waste Segregation and Storage Protocol:

  • Designated Waste Containers: Use separate, dedicated, and clearly labeled containers for solid and liquid waste containing this compound.[1][2]

  • Labeling: All waste containers must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the primary hazards (e.g., "Toxic," "Irritant").[1]

  • Container Integrity: Ensure containers are in good condition, compatible with the chemical, and are kept tightly closed when not in use.[2][4]

  • Storage Location: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][2][5]

Spill Management: An Emergency Response Protocol

In the event of a spill, a swift and safe response is crucial to mitigate exposure and prevent the spread of contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.

  • Contain and Absorb: For liquid spills, contain the spill and then absorb it using an inert material such as vermiculite, dry sand, or chemical absorbent pads.[5][12] For solid spills, carefully sweep up the material, avoiding dust generation.[2][3]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and seal it.[2][4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) officer, in accordance with your institution's policies.

The Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the procedural steps for the proper disposal of this compound. This process should be managed in coordination with your institution's EHS department.

Disposal workflow for this compound.

Protocol Steps:

  • Waste Generation and Collection: As waste is generated, immediately place it into the appropriate, pre-labeled hazardous waste container.

    • Solid Waste: This includes unused reagents, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed by your EHS department.[1]

  • Segregation and Labeling: Meticulously segregate this waste stream from others. Ensure labels are complete and accurate.[1] This is not just a regulatory requirement; it is critical information for the safety of all personnel who will handle the container.

  • Secure Temporary Storage: Place the sealed waste container in your lab's designated hazardous waste accumulation area. This area should be secure, well-ventilated, and have secondary containment.[1]

  • Arrange for Disposal: Once the container is approaching full, or in accordance with your facility's schedule, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Professional Transport: The waste will be collected by trained personnel and transported by a licensed hazardous waste hauler to a treatment, storage, and disposal facility (TSDF).

  • Final Disposition - Incineration: The most appropriate and common disposal method for chlorinated organic compounds is high-temperature incineration at a licensed facility.[1][6] This process is designed to break down the compound into less harmful substances, such as carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[13][14]

The Rationale for Incineration over Chemical Treatment

While chemical treatment methods exist for some hazardous wastes, high-temperature incineration is the preferred method for halogenated compounds like this compound for several key reasons:

  • Complete Destruction: Incineration, when performed under the correct conditions (typically temperatures of 850-1200°C), ensures the complete thermal destruction of the organic molecule, preventing the persistence of the parent compound in the environment.[13][15]

  • Avoidance of Hazardous Byproducts: Laboratory-scale chemical neutralization or degradation can be complex and may risk the formation of other, equally hazardous intermediates.[16] The controlled environment of an industrial incinerator is designed to manage and neutralize harmful byproducts like HCl.[14]

  • Regulatory Compliance: Incineration is a well-established and accepted technology by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the disposal of halogenated organic wastes.[9]

By adhering to these rigorous procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental responsibility. This commitment is integral to the practice of sound and ethical science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.